1-(2-Methylphenyl)cyclopentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7,13H,4-5,8-9H2,1H3 |
InChI Key |
ARBQTJROLKMTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol from 2-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This document outlines the detailed experimental protocols, presents key quantitative data, and visualizes the reaction pathway and workflow.
Synthesis Overview
The synthesis of this compound from 2-bromotoluene proceeds via a two-stage process. The first stage involves the formation of the Grignard reagent, 2-methylphenylmagnesium bromide, by reacting 2-bromotoluene with magnesium metal in an anhydrous ether solvent. In the second stage, this Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Experimental Protocols
The following protocols are based on established methodologies for Grignard reactions and have been adapted for the specific synthesis of this compound. All glassware should be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use to prevent the quenching of the highly reactive Grignard reagent by water.
Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine. The flask may be gently warmed to sublime the iodine, which helps to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromotoluene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle warming or sonication may be applied.
-
Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 2-methylphenylmagnesium bromide, which should be used immediately in the next step.
Synthesis of this compound
Materials:
-
2-Methylphenylmagnesium bromide solution (from step 2.1)
-
Cyclopentanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. The addition should be controlled to maintain a gentle reaction and avoid a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is an oil or a low-melting solid.
Purification
The crude this compound can be purified by one of the following methods:
-
Vacuum Distillation: Distill the crude product under reduced pressure to obtain the pure tertiary alcohol.
-
Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture, such as hexane or a mixture of hexane and ethyl acetate.
Data Presentation
The following tables summarize the key quantitative data for the reactants, products, and typical reaction conditions for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and experimental conditions.
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromotoluene | C₇H₇Br | 171.04 | 181.7 | 1.422 |
| Magnesium | Mg | 24.31 | 1090 | 1.74 |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.949 |
| This compound | C₁₂H₁₆O | 176.26 | Not Available | Not Available |
Table 2: Typical Reaction Parameters
| Parameter | Value/Condition | Notes |
| Grignard Formation | ||
| Molar Ratio (2-Bromotoluene:Mg) | 1 : 1.1 - 1.5 | A slight excess of magnesium is used to ensure complete reaction of the aryl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | THF is a higher boiling solvent and can be beneficial for less reactive halides. |
| Initiation | Iodine crystal, gentle heating | Essential for activating the magnesium surface. |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Reaction with Cyclopentanone | ||
| Molar Ratio (Grignard:Cyclopentanone) | 1.1 - 1.2 : 1 | A slight excess of the Grignard reagent is often used. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control the exothermic reaction. |
| Reaction Time | 1 - 3 hours | Can be monitored by TLC or GC. |
| Workup | ||
| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Neutralizes the reaction and dissolves magnesium salts. |
| Purification | ||
| Method | Vacuum Distillation or Recrystallization | Choice depends on the physical state of the product. |
| Expected Yield | 60-80% | Based on analogous Grignard reactions. Actual yield is dependent on experimental execution. |
Mandatory Visualizations
Overall Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis and purification.
An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methylphenyl)cyclopentan-1-ol. It details the precise chemical nomenclature, physicochemical properties, a robust synthesis protocol, and a conceptual workflow for its preparation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of published experimental data, this guide incorporates predicted properties to offer a more complete profile of the compound. Information regarding the biological activity and specific signaling pathways of this compound is not currently available in the public domain.
Chemical Identity and Nomenclature
The systematic and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the structure featuring a cyclopentanol ring substituted at the 1-position with both a hydroxyl group and a 2-methylphenyl (or o-tolyl) group is designated by the following IUPAC name:
This compound
This name is derived following the official IUPAC nomenclature rules. The cyclopentanol serves as the parent structure, with the carbon atom bearing the hydroxyl group assigned the locant '1'. Consequently, the 2-methylphenyl group is also located at this position.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported. The following table summarizes key quantitative data, including values predicted from computational models, to provide an estimated profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | Calculated |
| Molecular Weight | 176.25 g/mol | Calculated |
| Predicted Boiling Point | 275.6 ± 25.0 °C | Predicted |
| Predicted Melting Point | 55-65 °C | Predicted |
| Predicted LogP | 3.19 | Predicted |
| Predicted Water Solubility | 0.045 g/L | Predicted |
| Predicted pKa | 15.1 ± 0.2 | Predicted |
Note: Predicted values are generated from computational algorithms and should be considered as estimates. Experimental verification is recommended.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, 2-bromotoluene is used to form the o-tolylmagnesium bromide, which then reacts with cyclopentanone.
General Reaction Scheme
The overall synthetic transformation is depicted below:
Step 1: Formation of the Grignard Reagent 2-Bromotoluene + Mg → o-Tolylmagnesium bromide
Step 2: Reaction with Cyclopentanone and Workup o-Tolylmagnesium bromide + Cyclopentanone → this compound (after acidic workup)
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure the complete removal of water.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the flask containing the freshly prepared o-tolylmagnesium bromide in an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
molecular weight and formula of 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2-Methylphenyl)cyclopentan-1-ol. The information is intended for an audience with a strong background in chemistry and pharmacology.
Core Compound Data
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents (e.g., ether, THF) |
Synthesis Protocol: Grignard Reaction
The primary method for the synthesis of this compound is through a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone. In this specific synthesis, the Grignard reagent, 2-methylphenylmagnesium bromide, is reacted with cyclopentanone.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromotoluene
-
Cyclopentanone
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to remove any traces of water.
-
In a round-bottom flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to help initiate the reaction.
-
A solution of 2-bromotoluene in anhydrous diethyl ether is prepared in a dropping funnel.
-
A small amount of the 2-bromotoluene solution is added to the magnesium turnings. The reaction is initiated when a color change or gentle reflux is observed.
-
The remaining 2-bromotoluene solution is added dropwise to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).
-
-
Reaction with Cyclopentanone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Spectroscopic Data
-
¹H NMR: Peaks corresponding to the aromatic protons of the methylphenyl group, the aliphatic protons of the cyclopentyl ring, the methyl group protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: Signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, the aliphatic carbons of the cyclopentyl ring, and the methyl carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and absorptions corresponding to C-H and C=C bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature. However, the structural motif of a substituted aryl group attached to a cycloalkanol is present in various centrally active compounds.
Derivatives of 1-phenylcyclopentan-1-ol have been investigated for their potential effects on the central nervous system (CNS). While a precise mechanism of action for this specific compound is unknown, related structures, such as certain barbiturates and benzodiazepines, are known to modulate the activity of GABAₐ receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. It is plausible that this compound could interact with neuronal signaling pathways, but further research is required to elucidate any specific biological targets or mechanisms of action.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Structural Isomers of 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylphenyl)cyclopentan-1-ol and its structural isomers, 1-(3-methylphenyl)cyclopentan-1-ol and 1-(4-methylphenyl)cyclopentan-1-ol, are tertiary alcohols with a molecular formula of C12H16O. These compounds are of interest in medicinal chemistry and drug development as analogs or precursors to pharmacologically active molecules. Their structure, featuring a cyclopentanol ring attached to a tolyl group, makes them simplified analogs of phencyclidine (PCP) and its derivatives, which are known for their effects on the central nervous system. Understanding the synthesis, characterization, and potential biological activities of these isomers is crucial for the exploration of new chemical entities in drug discovery.
This technical guide provides a comprehensive overview of the structural isomers of 1-(tolyl)cyclopentan-1-ol, with a focus on their synthesis via the Grignard reaction, their physicochemical properties, and a discussion of their potential, though currently limited, biological relevance.
Physicochemical Properties of 1-(Tolyl)cyclopentan-1-ol Isomers
The structural isomers of 1-(tolyl)cyclopentan-1-ol exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the phenyl ring. A summary of their key physicochemical data is presented below.
| Property | This compound | 1-(3-Methylphenyl)cyclopentan-1-ol | 1-(4-Methylphenyl)cyclopentan-1-ol |
| Molecular Formula | C12H16O | C12H16O | C12H16O |
| Molecular Weight | 176.26 g/mol | 176.26 g/mol | 176.26 g/mol |
| CAS Number | 100256-17-5 | Not available | Not available |
| Physical Form | Solid[1] | Not available | Not available |
| Purity | 96% (typical commercial)[1] | Not available | Not available |
Synthesis of 1-(Tolyl)cyclopentan-1-ol Isomers
The most direct and widely applicable method for the synthesis of 1-(tolyl)cyclopentan-1-ol isomers is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a tolylmagnesium halide (a Grignard reagent) to cyclopentanone. The choice of the starting bromotoluene (ortho, meta, or para) determines the final isomeric product.
General Synthetic Workflow
The overall synthetic process can be divided into two main stages: the formation of the Grignard reagent and the subsequent reaction with cyclopentanone, followed by an aqueous workup.
Experimental Protocol: Grignard Synthesis of 1-(Tolyl)cyclopentan-1-ol Isomers
This protocol provides a general procedure for the synthesis of the ortho, meta, and para isomers of 1-(tolyl)cyclopentan-1-ol.
Materials:
-
2-Bromotoluene, 3-bromotoluene, or 4-bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of the corresponding bromotoluene isomer in anhydrous diethyl ether.
-
Add a small portion of the bromotoluene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cooled Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | This compound | 1-(3-Methylphenyl)cyclopentan-1-ol | 1-(4-Methylphenyl)cyclopentan-1-ol |
| ¹H NMR | Aromatic protons with distinct splitting patterns for ortho substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. | Aromatic protons with distinct splitting patterns for meta substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. | Aromatic protons showing a characteristic AA'BB' system for para substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. |
| ¹³C NMR | Unique chemical shifts for the aromatic carbons due to the ortho-methyl group. A signal for the methyl carbon. Signals for the cyclopentyl carbons, including the quaternary carbon bearing the hydroxyl group. | Distinct chemical shifts for the aromatic carbons reflecting meta substitution. A signal for the methyl carbon. Signals for the cyclopentyl carbons. | Symmetrical pattern for the aromatic carbons due to para substitution. A signal for the methyl carbon. Signals for the cyclopentyl carbons. |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathway interactions of this compound and its meta and para isomers. However, their structural similarity to phencyclidine (PCP) suggests that they could potentially interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.
PCP and its analogs are known to be non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel. This action blocks the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission and producing dissociative anesthetic and psychotomimetic effects.
A hypothetical signaling pathway illustrating the potential interaction of these compounds, as PCP analogs, with the NMDA receptor is presented below. It is important to note that this is a generalized pathway based on the known mechanism of PCP and has not been experimentally validated for the tolyl-cyclopentanol isomers.
Further research, including binding assays and functional studies, is required to determine if these compounds indeed exhibit activity at the NMDA receptor and to elucidate their specific pharmacological profiles.
Conclusion
The structural isomers of this compound are readily accessible through the Grignard reaction, a robust and versatile synthetic method. Their distinct physicochemical properties, arising from the varied substitution on the aromatic ring, can be characterized using standard spectroscopic techniques. While their biological activities have not been extensively studied, their structural relationship to known NMDA receptor antagonists provides a rationale for future pharmacological evaluation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds. Further investigation is warranted to fully understand their pharmacological profiles and potential as scaffolds for the development of novel therapeutics.
References
potential stereoisomers of 1-(2-Methylphenyl)cyclopentan-1-ol
An In-depth Technical Guide to the Potential Stereoisomers of 1-(2-Methylphenyl)cyclopentan-1-ol
Abstract
Stereoisomerism plays a critical role in pharmacology and drug development, as different stereoisomers of a molecule can exhibit varied biological activities and toxicological profiles. This document provides a detailed analysis of the . We will identify the chiral centers within the molecule, determine the theoretical number of stereoisomers, and discuss their relationship. Furthermore, this guide outlines a standard experimental protocol for the resolution and characterization of these stereoisomers.
Molecular Structure and Chirality
The fundamental step in determining the number of potential stereoisomers is the identification of all chiral centers within the molecule. A chiral center is typically a carbon atom bonded to four distinct groups.
The chemical structure of this compound is characterized by a cyclopentanol ring substituted at the C1 position with both a hydroxyl group and a 2-methylphenyl group.
Analysis of Chiral Centers:
-
C1 of the Cyclopentane Ring: This carbon atom is bonded to the following four different groups:
-
A hydroxyl group (-OH)
-
A 2-methylphenyl group
-
The C2 atom of the cyclopentane ring
-
The C5 atom of the cyclopentane ring
The pathways around the cyclopentane ring from C1 are different (C1-C2-C3... vs. C1-C5-C4...), making the attachments to C2 and C5 distinct groups from the perspective of C1. Therefore, the C1 carbon is a stereogenic or chiral center.
-
-
Other Atoms: No other carbon atoms within the cyclopentane ring or the 2-methylphenyl group are bonded to four different groups.
Determination of Potential Stereoisomers
The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers.
-
For this compound, n = 1.
-
Therefore, the number of potential stereoisomers is 2^1 = 2.
These two stereoisomers are a pair of enantiomers , which are non-superimposable mirror images of each other. They will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The molecule itself does not possess any internal plane of symmetry, which precludes the possibility of it being a meso compound.[1]
Data Presentation
The stereochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆O |
| Number of Chiral Centers | 1 |
| Maximum Number of Stereoisomers | 2 |
| Type of Stereoisomers | Enantiomers (one pair) |
| Meso Forms Possible | No |
Visualization of Stereoisomeric Relationship
The logical relationship between the chiral molecule and its resulting enantiomers can be visualized as a simple decision tree.
Caption: Stereoisomeric relationship for this compound.
Experimental Protocols
The separation and characterization of the enantiomers of this compound are crucial for any further research or development. Below is a standard protocol for chiral resolution and analysis.
Protocol: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
1. Objective: To separate the (R)- and (S)-enantiomers of this compound and determine their relative proportions.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Racemic mixture of this compound
-
Analytical balance and volumetric flasks
3. Methodology:
-
Sample Preparation: Prepare a standard solution of the racemic mixture (e.g., 1 mg/mL) in a suitable mobile phase solvent.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polysaccharide-based columns is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization to achieve baseline separation.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically around 254 nm for the phenyl group).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed if the separation is successful.
-
The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal.
-
Protocol: Characterization by Polarimetry
1. Objective: To measure the optical rotation of the separated enantiomers to confirm their chiral nature.
2. Materials and Equipment:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (e.g., 1 dm length)
-
Fractions of each separated enantiomer collected from the HPLC.
-
High-purity solvent (e.g., ethanol or chloroform)
3. Methodology:
-
Sample Preparation: Prepare a solution of a known concentration for each isolated enantiomer in a high-purity solvent.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.
-
Sample Measurement:
-
Rinse and fill the cell with the solution of the first enantiomer.
-
Measure the observed rotation (α).
-
Repeat the measurement for the second enantiomer.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
-
The two enantiomers should exhibit specific rotations that are equal in magnitude but opposite in sign (e.g., +15° and -15°).
-
Conclusion
The molecule this compound has one chiral center, leading to the existence of two potential stereoisomers: a pair of enantiomers. Due to the absence of an internal plane of symmetry, no meso forms are possible. The separation and individual characterization of these enantiomers can be effectively achieved using standard laboratory techniques such as chiral HPLC and polarimetry, which are essential steps for any application in medicinal chemistry or materials science.
References
Stability and Storage of 1-(2-Methylphenyl)cyclopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the tertiary benzylic alcohol, 1-(2-Methylphenyl)cyclopentan-1-ol. Due to the absence of specific stability data for this compound in publicly available literature, this guide is based on established principles of chemical stability, the known reactivity of structurally related compounds (tertiary benzylic alcohols), and standardized protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Chemical Structure and Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | ~270-280 °C (at 760 mmHg) |
| Melting Point | ~25-35 °C |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone, dichloromethane); sparingly soluble in water. |
| pKa | ~14-16 (for the hydroxyl group) |
Note: The physicochemical properties are predicted based on the chemical structure and data for analogous compounds. Experimental verification is recommended.
Predicted Stability Profile and Potential Degradation Pathways
This compound possesses two key structural features that influence its stability: a tertiary alcohol and a benzylic hydroxyl group. This combination suggests a predisposition to certain degradation pathways, primarily those involving the formation of a stable tertiary benzylic carbocation.
Acid-Catalyzed Degradation
Under acidic conditions, the hydroxyl group is likely to be protonated, forming a good leaving group (water). Subsequent loss of water leads to the formation of a resonance-stabilized tertiary benzylic carbocation. This carbocation can then undergo several reactions:
-
Elimination: Loss of a proton from an adjacent carbon atom to form a mixture of double bond isomers, primarily 1-(2-Methylphenyl)cyclopent-1-ene and (2-methylphenyl)(cyclopentylidene)methane.
-
Rearrangement: In the presence of strong acids and heat, ring expansion or other skeletal rearrangements could occur, although elimination is expected to be the major pathway.
Base-Catalyzed Degradation
Tertiary alcohols are generally stable under basic conditions as there is no alpha-proton to be abstracted. Therefore, significant degradation of this compound under mild basic conditions is not anticipated. However, under harsh basic conditions and elevated temperatures, unforeseen reactions could occur.
Oxidative Degradation
While tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, forced oxidation using strong oxidizing agents (e.g., Fenton's reagent) or under photolytic conditions in the presence of oxygen could lead to degradation. Potential pathways include:
-
Ring Opening: Cleavage of the cyclopentane ring to form various oxidized aliphatic and aromatic products.
-
Aromatic Ring Oxidation: Hydroxylation or further oxidation of the tolyl group.
Thermal Degradation
At elevated temperatures, dehydration is the most probable degradation pathway, similar to acid-catalyzed degradation, leading to the formation of alkenes. The reaction may proceed through a carbocation intermediate. High temperatures could also lead to more extensive decomposition and fragmentation.
Photodegradation
Benzylic compounds can be susceptible to photolytic degradation. Exposure to UV light, especially in the presence of a photosensitizer or oxygen, could initiate radical reactions, leading to a complex mixture of degradation products. This could involve oxidation of the alcohol or reactions involving the aromatic ring.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions, particularly thermal decomposition and any trace acid/base catalyzed reactions. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to moisture and atmospheric oxygen, and to avoid reaction with the container material. |
| pH | Avoid acidic and strongly basic conditions | The compound is most susceptible to degradation in the presence of acids. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The following are detailed experimental protocols that can be adapted for this compound.
General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). The duration of the study may need to be adjusted based on the observed rate of degradation.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) for peak identification.
Specific Stress Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate the mixture at 60°C. |
| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate the mixture at 60°C. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. |
| Thermal Degradation | * Solution: Heat the stock solution at 80°C. * Solid State: Place the solid compound in a controlled temperature oven at 80°C. |
| Photolytic Degradation | Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control. |
Data Presentation of Hypothetical Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl, 60°C | 8 | ~15-25% | 1-(2-Methylphenyl)cyclopent-1-ene, (2-methylphenyl)(cyclopentylidene)methane |
| 0.1 M NaOH, 60°C | 24 | < 5% | Not significant |
| 3% H₂O₂, RT | 24 | ~5-10% | Complex mixture of oxidized products |
| 80°C (in solution) | 24 | ~10-20% | 1-(2-Methylphenyl)cyclopent-1-ene |
| Photolytic (ICH Q1B) | - | ~5-15% | Complex mixture of photo-oxidation products |
Note: This data is hypothetical and intended for illustrative purposes. Actual degradation rates and products must be determined experimentally.
Conclusion
This compound is predicted to be most sensitive to acidic conditions and elevated temperatures, leading primarily to dehydration products. It is also likely susceptible to oxidative and photolytic degradation under forced conditions. To maintain its chemical integrity, it is crucial to store the compound under refrigerated, dark, and inert conditions in a tightly sealed container. The provided experimental protocols for forced degradation studies offer a robust framework for experimentally determining the stability of this compound, identifying its degradation products, and developing a stability-indicating analytical method. This information is critical for its handling, formulation, and for meeting regulatory requirements in drug development.
References
A Technical Review of 1-(2-Methylphenyl)cyclopentan-1-ol and its Analogs: Synthesis, Characterization, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 1-(2-methylphenyl)cyclopentan-1-ol and its structural analogs. The document details the primary synthetic route to this class of tertiary alcohols, namely the Grignard reaction, and outlines a detailed experimental protocol. While direct biological data for this compound is limited in publicly available literature, this review explores the potential pharmacological activities, such as anticancer and neuropharmacological effects, by examining structurally related 1-arylcyclopentanol and other cyclic alcohol derivatives. All quantitative data from related studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the synthesis and potential evaluation of these compounds.
Introduction
Tertiary alcohols incorporating both an aryl and a cycloalkyl moiety represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The specific compound, this compound, characterized by a cyclopentanol core bonded to an ortho-tolyl group, presents an interesting scaffold for further chemical exploration. The steric hindrance introduced by the ortho-methyl group on the phenyl ring can influence the compound's conformational flexibility and its interaction with biological targets. This review aims to consolidate the available information on the synthesis of this specific alcohol and to extrapolate its potential biological relevance by analyzing data from its analogs.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.
General Reaction Scheme
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol (Proposed)
This protocol is based on established general procedures for Grignard reactions.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous ether.
-
Add a small amount of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-methylphenylmagnesium bromide.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Potential Biological Activities of Analogs
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing aryl and cyclic scaffolds. For instance, derivatives of 1-aryl-1H-pyrazole and 1,5-diarylpyrazole have been evaluated as anticancer agents. While the core structures differ, the presence of an aromatic ring attached to a five-membered ring is a common feature.
A study on cyclopentane-fused anthraquinone derivatives demonstrated significant antiproliferative potency against various mammalian tumor cell lines. These compounds were found to interact with DNA and topoisomerase I. Although this compound is structurally simpler, the presence of the aryl and cyclopentyl groups could potentially allow for interactions with biological macromolecules relevant to cancer pathways.
Table 1: Anticancer Activity of Selected Aryl-Cyclic Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | MDA-MB-231 | 2.43 - 7.84 | [1] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | HepG2 | 4.98 - 14.65 | [1] |
| 1,5-Diarylpyrazole Derivatives | COX-2 Inhibition | Varies | [2] |
| Indole-Aryl-Amide Derivatives | MCF7 | 0.49 - 0.81 | [1] |
| Indole-Aryl-Amide Derivatives | PC3 | 2.13 | [1] |
Note: This table presents data for structurally related but distinct compound classes to infer potential activity.
Caption: Workflow for evaluating the anticancer potential of 1-arylcyclopentanol analogs.
Neuropharmacological Activity
Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been extensively studied as monoamine uptake inhibitors. These compounds are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). While this compound is a tertiary alcohol and not a ketone, the structural similarity of an aryl group attached to a five-membered ring suggests that it and its derivatives could potentially interact with neurotransmitter transporters or receptors.
Research into these pyrovalerone analogs has shown that modifications to the aryl ring and the amine-containing side chain significantly impact their potency and selectivity. This suggests that the 1-arylcyclopentanol scaffold could serve as a starting point for the design of novel neuropharmacological agents.
Table 2: Monoamine Transporter Inhibition by Pyrovalerone Analogs
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Racemic 4a | 15.4 | 12.1 | 3130 | [3] |
| (S)-4a | 8.1 | 10.2 | 2270 | [3] |
| 4u (3,4-dichloro) | 1.8 | 2.7 | 1000 | [3] |
| 4t (naphthyl) | 2.5 | 4.5 | 1500 | [3] |
Note: Data for pyrovalerone analogs, which share the 1-aryl-pentan skeleton.
Caption: Hypothesized mechanism of action for neuropharmacological activity.
Conclusion
This compound is a readily synthesizable tertiary alcohol via the Grignard reaction. While direct biological data is scarce, the analysis of its structural analogs suggests that this compound and its derivatives could be promising scaffolds for the development of novel therapeutic agents. The presence of the sterically hindered ortho-tolyl group may confer unique properties regarding receptor binding and metabolic stability. Further research is warranted to synthesize and screen this compound and a library of its analogs for a range of biological activities, particularly in the areas of oncology and neuropharmacology, to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this review provide a foundational framework for such future investigations.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the tertiary alcohol, 1-(2-methylphenyl)cyclopentan-1-ol, through a Grignard reaction. This classic carbon-carbon bond-forming reaction is fundamental in organic synthesis for creating complex molecules from simpler precursors. The protocol outlines the preparation of the Grignard reagent, o-tolylmagnesium bromide, from 2-bromotoluene and magnesium, followed by its reaction with cyclopentanone. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and successful synthesis.
Introduction
The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[1] The synthesis of this compound serves as an excellent example of the addition of an aryl Grignard reagent to a cyclic ketone. This tertiary alcohol and its derivatives are valuable intermediates in the synthesis of various organic molecules, including potential pharmaceutical compounds. The protocol herein is designed to be a reliable guide for researchers in academic and industrial settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is an estimate based on typical Grignard reactions of this nature, which can range from 45-85% depending on the purity of reagents and adherence to anhydrous conditions.[2]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Bromotoluene | 1.71 | g | (10.0 mmol, 1.0 equiv) |
| Magnesium Turnings | 0.27 | g | (11.0 mmol, 1.1 equiv) |
| Cyclopentanone | 0.84 | g | (10.0 mmol, 1.0 equiv) |
| Anhydrous Diethyl Ether | 30 | mL | |
| Reaction Conditions | |||
| Grignard Formation | Reflux | Gentle reflux | |
| Reaction with Ketone | 0 °C to RT | ||
| Reaction Time | ~2-3 | hours | |
| Product | |||
| Product Name | This compound | ||
| Molecular Formula | C₁₂H₁₆O | ||
| Molecular Weight | 176.26 | g/mol | |
| Expected Yield | 1.23 - 1.50 | g | (70-85% of theoretical) |
| Appearance | White to off-white solid |
Experimental Protocol
Materials and Reagents:
-
2-Bromotoluene (≥98%)
-
Magnesium turnings
-
Iodine crystal (catalyst)
-
Cyclopentanone (≥99%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes (for recrystallization)
-
Round-bottom flask (100 mL), three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Preparation of the Grignard Reagent (o-tolylmagnesium bromide)
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Initiation: Place the magnesium turnings (0.27 g, 11.0 mmol) in the flask. Add a single crystal of iodine.
-
Solvent Addition: Add 10 mL of anhydrous diethyl ether to the flask.
-
Addition of Aryl Halide: Dissolve 2-bromotoluene (1.71 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction Initiation: Add approximately 1-2 mL of the 2-bromotoluene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Cyclopentanone
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Addition of Ketone: Dissolve cyclopentanone (0.84 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent while maintaining the temperature at 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour. The formation of a white precipitate (the magnesium alkoxide salt) will be observed.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction. Stir until the precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from hexanes to yield this compound as a white to off-white solid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and preferably under an inert atmosphere (nitrogen or argon).
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Handle 2-bromotoluene and cyclopentanone with appropriate personal protective equipment (gloves, safety glasses).
-
The quenching of the reaction is exothermic. Perform this step slowly and with cooling.
References
Application Note: Acid-Catalyzed Dehydration of 1-(2-Methylphenyl)cyclopentan-1-ol
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note details a robust and efficient protocol for the dehydration of the tertiary alcohol, 1-(2-Methylphenyl)cyclopentan-1-ol, to yield 1-(2-Methylphenyl)cyclopentene. This transformation proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric or phosphoric acid.[1][2][3] The subsequent loss of a water molecule forms a stable tertiary carbocation intermediate.[4] Deprotonation from an adjacent carbon atom then affords the desired alkene product.[2] This procedure is particularly relevant for researchers in medicinal chemistry and materials science, where the synthesis of substituted cycloalkenes is often a crucial step in the development of novel compounds.
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Distillation apparatus
-
Separatory funnel (250 mL)
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
NMR tubes and spectrometer
-
GC-MS vials and instrument
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (see Table 1 for quantity).
-
Acid Addition: While stirring the alcohol at room temperature, slowly add concentrated sulfuric acid dropwise. An exothermic reaction may be observed.
-
Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the reaction mixture using a heating mantle to the temperature specified in Table 1. The lower boiling alkene product will co-distill with water as it is formed, driving the equilibrium towards the product.[5]
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.[6]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be further purified by fractional distillation to obtain pure 1-(2-Methylphenyl)cyclopentene.
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (52.6 mmol) |
| Concentrated Sulfuric Acid (98%) | 5.0 mL |
| Reaction Conditions | |
| Reaction Temperature | 140-160 °C |
| Reaction Time | 1-2 hours |
| Product | |
| Product Name | 1-(2-Methylphenyl)cyclopentene |
| Theoretical Yield | 8.95 g |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be lower than the alcohol |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Methylphenyl)cyclopentene.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: The E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
References
Application Notes and Protocols: 1-(2-Methylphenyl)cyclopentan-1-ol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1-(2-Methylphenyl)cyclopentan-1-ol as a versatile precursor in organic synthesis. The primary applications covered are its dehydration to form the corresponding alkene and its conversion to a phencyclidine (PCP) analog, a class of compounds with significant interest in medicinal chemistry and drug development.
Acid-Catalyzed Dehydration of this compound
The tertiary alcohol, this compound, readily undergoes acid-catalyzed dehydration following an E1 mechanism to yield 1-(2-Methylphenyl)cyclopentene. This reaction is a fundamental transformation in organic synthesis, providing access to a functionalized cyclopentene ring system.
Reaction Pathway
Application Notes and Protocols: Reaction of 1-(2-Methylphenyl)cyclopentan-1-ol with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylphenyl)cyclopentan-1-ol is a tertiary alcohol. Tertiary alcohols, which lack a hydrogen atom on the carbon bearing the hydroxyl group, are generally resistant to oxidation under standard conditions.[1][2][3] However, under forcing conditions or with specific reagents, they can undergo oxidative C-C bond cleavage.[4][5][6] This document outlines the expected reactivity of this compound with various oxidizing agents and provides generalized protocols for conducting such reactions. The information presented is based on the general principles of tertiary alcohol oxidation, as specific literature on this particular substrate is limited.
Predicted Reactivity and Products
The reaction of this compound with oxidizing agents is not expected to proceed under mild conditions. Under more vigorous conditions, the reaction is likely to involve dehydration to form an alkene, followed by oxidative cleavage of the double bond or direct oxidative cleavage of C-C bonds. The potential products are ketones and carboxylic acids resulting from the cleavage of the cyclopentane ring or the bond connecting the phenyl and cyclopentyl moieties.
Table 1: Summary of Expected Reactivity with Common Oxidizing Agents
| Oxidizing Agent | Expected Reactivity | Potential Products | Notes |
| Chromic Acid (H₂CrO₄) | No reaction under mild conditions.[1][2] Under forcing acidic conditions, may lead to dehydration followed by oxidative cleavage.[6] | 2-Methylacetophenone, Cyclopentanone, Adipic acid derivatives | Reaction is not selective and may produce a mixture of products. |
| Potassium Permanganate (KMnO₄) | Generally no reaction under neutral or alkaline conditions.[7][8] In acidic and/or heated conditions, dehydration to an alkene can occur, which is then oxidized.[9][10] | 2-Methylbenzoic acid, Cyclopentanone, Ring-opened dicarboxylic acids | The reaction is often vigorous and can lead to extensive degradation.[9] |
| Sodium Hypochlorite (NaOCl) | Can induce oxidative cleavage of tertiary alcohols, potentially leading to carboxylic acids.[11][12] | Acetic acid (if further degradation occurs), and other cleavage products. | The mechanism is complex and may involve radical intermediates. |
| Modern Catalytic Systems (e.g., Co(II)/Air, Iron Photocatalysis) | Can achieve selective aerobic C-C bond cleavage of tertiary alcohols to yield valuable ketones or acids.[4][5] | Ketones or carboxylic acids resulting from specific C-C bond cleavage. | These methods offer higher selectivity and milder reaction conditions. |
Experimental Protocols
The following are generalized protocols for the oxidation of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Oxidation with Acidic Potassium Permanganate (Forcing Conditions)
Objective: To induce oxidative cleavage of this compound via dehydration and subsequent oxidation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or tert-butanol).
-
Slowly add a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the refluxing mixture. The purple color of the permanganate should disappear as it reacts.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the products by column chromatography.
Protocol 2: Oxidative Cleavage using Chromic Acid (Jones Oxidation Conditions)
Objective: To attempt the oxidative cleavage of this compound using Jones reagent.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Distilled water
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Prepare the Jones reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add water. (Caution: Highly corrosive and carcinogenic) .
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Quench the reaction by adding isopropanol until the orange-brown color turns to a green solution.
-
Add water to dissolve the chromium salts and extract the organic products with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Signaling Pathways and Logical Relationships
The reaction of this compound with strong oxidizing agents under harsh conditions likely proceeds through a dehydration-oxidation pathway.
Caption: Proposed dehydration-oxidation pathway for this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Tertiary (3°)alcohols are not oxidized by chromic acid. Why? | Study Prep in Pearson+ [pearson.com]
- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 4. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 5. Oxidative α-C-C Bond Cleavage of 2° and 3° Alcohols to Aromatic Acids with O2 at Room Temperature via Iron Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. quora.com [quora.com]
- 8. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 9. organic chemistry - Oxidation of tert-butyl alcohol with potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Sciencemadness Discussion Board - Oxidation of tertiary alcohol by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. organic chemistry - Mechanism for oxidative cleavage of tertiary alcohols by NaOCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
Application Notes and Protocol for the Purification of 1-(2-Methylphenyl)cyclopentan-1-ol by Column Chromatography
Abstract
This document provides a detailed protocol for the purification of 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol, using silica gel column chromatography. The protocol outlines the selection of an appropriate solvent system through preliminary Thin-Layer Chromatography (TLC) analysis, the preparation and execution of the column chromatography, and the subsequent analysis of the collected fractions. This methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1][2] It allows for the separation of individual compounds from a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[3][4] The choice of the stationary and mobile phases is critical for achieving effective separation and is primarily determined by the polarity of the compounds to be separated.[2][3]
This compound is a tertiary alcohol, and its purification from a crude reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities. This protocol details a systematic approach to achieve high purity of the target compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound and a common impurity is presented in Table 1. These properties are essential for developing the purification protocol.
| Property | This compound (Predicted) | o-Tolylmagnesium bromide (Starting Material) |
| Molecular Formula | C12H16O | C7H7BrMg |
| Molecular Weight | 176.25 g/mol | 207.34 g/mol |
| Appearance | Colorless to pale yellow oil or solid | Solution in ether or THF |
| Polarity | Moderately polar | Highly polar/ionic |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, hexanes, dichloromethane) | Reacts with protic solvents |
Table 1. Physicochemical Properties of this compound and a potential starting material.
Experimental Protocol
This protocol is divided into three main stages: Thin-Layer Chromatography (TLC) for solvent system selection, column chromatography for purification, and post-chromatography analysis.
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (non-polar)
-
Ethyl acetate (polar)
-
-
Crude Sample: this compound (dissolved in a minimal amount of dichloromethane)
-
TLC Plates: Silica gel coated aluminum or glass plates with a fluorescent indicator (F254)
-
Visualization: UV lamp (254 nm), and a potassium permanganate stain.
-
Glassware: Chromatography column, flasks, beakers, capillary tubes.
Stage 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method to determine the optimal solvent system for column chromatography.[5][6][7] The goal is to find a solvent mixture that provides a good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.25-0.35.[5]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[8]
Data Presentation:
| Trial | Hexane:Ethyl Acetate Ratio | Rf of Product | Rf of Impurity 1 | Observations |
| 1 | 9:1 | 0.15 | 0.05 | Poor separation, low Rf for the product. |
| 2 | 8:2 | 0.30 | 0.10 | Good separation, ideal Rf for the product. |
| 3 | 7:3 | 0.45 | 0.20 | Good separation, but Rf is slightly high. |
Table 2. TLC Solvent System Optimization. Based on this data, an 8:2 hexane:ethyl acetate mixture is chosen as the eluent for column chromatography.
Stage 2: Column Chromatography
This stage involves the bulk separation of the target compound from the crude mixture.
Workflow Diagram:
Figure 1. Workflow for the purification of this compound.
Procedure:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen eluent (8:2 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.[4]
-
-
Elution:
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
The less polar impurities will elute first, followed by the desired product, and then the more polar impurities.
-
Stage 3: Post-Chromatography Analysis
After collecting the fractions, they must be analyzed to determine which ones contain the pure product.
Procedure:
-
TLC Analysis of Fractions:
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Also, spot the crude mixture and a pure standard (if available) for comparison.
-
Develop and visualize the TLC plate as described in Stage 1.
-
-
Combining Pure Fractions:
-
Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Combine these pure fractions into a single flask.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
Purity and Yield Determination:
-
Determine the weight of the purified product and calculate the percentage yield.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent polarity using TLC. A gradient elution might be necessary. |
| Cracked Silica Bed | The column ran dry. | Always keep the silica gel wetted with the eluent. |
| Streaking on TLC Plate | Sample is too concentrated or insoluble in the eluent. | Dilute the sample or choose a different spotting solvent.[5] |
| Irregular Solvent Front | Improperly packed column or uneven solvent flow. | Ensure the column is packed uniformly and the solvent is added gently. |
Table 3. Common problems and solutions in column chromatography.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, and fraction analysis, researchers can achieve a high degree of purity for the target compound. The principles and techniques described are broadly applicable to the purification of other moderately polar organic compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. columbia.edu [columbia.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in pharmaceutical and materials science. The synthesis is based on the robust and scalable Grignard reaction.
Introduction
This compound is a tertiary alcohol of interest due to its structural motif, which can be a key building block in the synthesis of more complex molecules. The Grignard reaction, a fundamental carbon-carbon bond-forming reaction, is the most direct and industrially viable method for its preparation.[1][2] This process involves the reaction of an organomagnesium halide (a Grignard reagent) with a ketone. For the synthesis of this compound, the Grignard reagent, 2-methylphenylmagnesium bromide, is reacted with cyclopentanone.
Synthesis Overview
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: 2-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-methylphenylmagnesium bromide.
-
Reaction with Ketone: The freshly prepared Grignard reagent is then reacted with cyclopentanone to yield the desired tertiary alcohol, this compound, after an aqueous workup.
Key Reaction Parameters and Optimization
For a successful and safe large-scale synthesis, several parameters must be carefully controlled:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[3][4] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Initiation of Grignard Formation: The reaction between magnesium and 2-bromotoluene can sometimes be slow to initiate. Methods to initiate the reaction include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical activation of the magnesium.
-
Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions and ensure safety.[3][4] Similarly, the addition of cyclopentanone to the Grignard reagent should be controlled to maintain a manageable reaction temperature.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[5] For large-scale operations, THF is often preferred due to its higher boiling point and better solvating power for the Grignard reagent.
-
Stoichiometry: A slight excess of magnesium is often used to ensure complete conversion of the aryl halide. The molar ratio of the Grignard reagent to the ketone is typically kept close to 1:1.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example for the large-scale synthesis of this compound. Appropriate safety precautions for handling large-scale Grignard reactions must be followed.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 133.7 g | 5.50 |
| 2-Bromotoluene | 171.04 | 855.2 g (606.5 mL) | 5.00 |
| Cyclopentanone | 84.12 | 378.5 g (402.7 mL) | 4.50 |
| Anhydrous Tetrahydrofuran (THF) | - | 5.0 L | - |
| Saturated Aqueous Ammonium Chloride | - | 2.0 L | - |
| Diethyl Ether or Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | For drying | - |
Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Heating mantle with temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
-
Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[6]
Procedure:
Part A: Formation of 2-Methylphenylmagnesium Bromide
-
Assemble the reaction apparatus and flame-dry all glassware under a stream of nitrogen or in an oven to ensure it is completely moisture-free. Allow to cool to room temperature under a nitrogen atmosphere.
-
Place the magnesium turnings (133.7 g, 5.50 mol) in the reaction flask.
-
Add 1.0 L of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 2-bromotoluene (855.2 g, 5.00 mol) in 1.5 L of anhydrous THF.
-
Add approximately 50 mL of the 2-bromotoluene solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy gray solution. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. This addition is exothermic and may require external cooling with a water bath to control the temperature.
-
After the addition is complete, gently heat the mixture to reflux for an additional 1-2 hours to ensure complete reaction. The final Grignard reagent should be a dark, grayish-brown solution.
Part B: Reaction with Cyclopentanone
-
Cool the freshly prepared Grignard reagent to 0-5 °C using an ice bath.
-
Prepare a solution of cyclopentanone (378.5 g, 4.50 mol) in 1.0 L of anhydrous THF in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cold Grignard reagent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of 2.0 L of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 1.0 L).
-
Combine the organic layers and wash with brine (1.0 L).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Expected Value |
| Theoretical Yield | 793.1 g (based on cyclopentanone) |
| Typical Experimental Yield | 634.5 - 713.8 g |
| Yield Percentage | 80 - 90% |
| Purity (by GC/NMR) | >95% after purification |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Safety Considerations
-
Grignard reagents are pyrophoric and react violently with water. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
Ethereal solvents like THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
The reaction is exothermic , and runaway reactions are a significant hazard.[5] Ensure adequate cooling capacity and controlled addition of reagents.
-
Wear appropriate personal protective equipment (PPE) , including a flame-resistant lab coat, chemical splash goggles, and gloves. For large-scale reactions, a blast shield is recommended.[6]
Signaling Pathway and Logical Relationships
References
- 1. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopentanol synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. datapdf.com [datapdf.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Monitoring the Formation of 1-(2-Methylphenyl)cyclopentan-1-ol by Thin-Layer Chromatography (TLC)
Introduction
The synthesis of tertiary alcohols via Grignard reactions is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in pharmaceutical and materials science. The reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with a ketone like cyclopentanone yields the tertiary alcohol 1-(2-methylphenyl)cyclopentan-1-ol. Precise monitoring of this reaction is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for maximum yield and purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for monitoring the progress of this reaction.[1][2] By observing the disappearance of the limiting reactant (cyclopentanone) and the appearance of the product, researchers can efficiently track the reaction's progression. This application note provides a detailed protocol for monitoring the formation of this compound using TLC, including sample preparation, mobile phase selection, visualization techniques, and data interpretation.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[2] In this synthesis, the product, this compound, contains a hydroxyl group, making it significantly more polar than the starting material, cyclopentanone. Consequently, the product will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the less polar ketone.[3] Monitoring the relative intensity and Rf values of the spots corresponding to the reactant and product over time allows for a qualitative assessment of the reaction's progress.
Experimental Protocol
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: Cyclopentanone, 2-Bromotoluene, Magnesium turnings
-
Solvents: Anhydrous diethyl ether or THF (for reaction), Ethyl acetate (reagent grade), Hexanes (reagent grade)
-
TLC Development Chamber
-
Capillary Spotters
-
UV Lamp (254 nm)
-
Staining Solution: Potassium permanganate (KMnO₄) stain
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Diethyl ether or Ethyl acetate
-
Standard laboratory glassware
-
Heat gun or hot plate
2. Preparation of Potassium Permanganate Stain
To prepare the visualization stain, dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[4] This stain is highly effective for visualizing oxidizable functional groups like alcohols.[5][6]
3. TLC Procedure
Step 1: Preparation of the TLC Plate and Chamber
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the baseline for spotting: 'S' for the starting material (cyclopentanone), 'C' for the co-spot, and 'R' for the reaction mixture.[7]
-
Prepare the TLC development chamber by adding a solvent mixture of 9:1 Hexanes:Ethyl Acetate to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.
Step 2: Reaction Sampling
-
At designated time points (e.g., t = 0, 15 min, 30 min, 60 min), carefully withdraw a small aliquot (1-2 drops) of the reaction mixture using a glass capillary or pipette.
-
Immediately quench the aliquot in a small vial containing ~1 mL of saturated NH₄Cl solution to stop the reaction and neutralize any unreacted Grignard reagent.
-
Add ~1 mL of diethyl ether or ethyl acetate to the vial, cap, and shake to extract the organic compounds. Allow the layers to separate.
Step 3: Spotting the TLC Plate
-
Using a clean capillary spotter, draw up the organic layer from the quenched sample.
-
Lane R (Reaction): Gently and briefly touch the capillary to the 'R' mark on the baseline. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[3]
-
Lane S (Starting Material): Use a separate, clean capillary to spot a dilute solution of cyclopentanone in diethyl ether on the 'S' mark.
-
Lane C (Co-spot): Spot the starting material solution directly on top of the 'S' mark, and then, using the reaction mixture capillary, spot the quenched reaction sample directly on top of the starting material spot. This lane helps to confirm the identity of the starting material spot in the reaction lane.[7]
Step 4: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the prepared development chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
Step 5: Visualization
-
UV Light: Examine the dried plate under a UV lamp (254 nm). The aromatic product and any unreacted 2-bromotoluene or biphenyl byproduct should be visible as dark spots.[6] Circle any visible spots with a pencil.
-
Potassium Permanganate Stain: Using forceps, dip the plate quickly into the KMnO₄ stain solution. Blot the excess stain with a paper towel.
-
Gently warm the plate with a heat gun. The product (alcohol) and other oxidizable compounds will appear as yellow to brown spots against a purple/pink background.[4][5] The starting ketone may also visualize, but the alcohol spot should become more prominent as the reaction progresses.
4. Data Analysis
The progress of the reaction is determined by observing the changes on the TLC plate over time.
-
The spot corresponding to the starting material (cyclopentanone) in the 'R' lane should diminish in intensity.
-
A new spot, corresponding to the more polar alcohol product, will appear at a lower Rf value and increase in intensity.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
The Retention Factor (Rf) for each spot is calculated using the following formula:[2][8][9]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table summarizes hypothetical data obtained from monitoring the reaction at different time intervals.
| Time Point | Analyte | Distance Traveled by Analyte (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Observations |
| t = 0 min | Cyclopentanone (SM) | 4.5 | 6.0 | 0.75 | Intense spot, no product visible. |
| This compound (P) | 0.0 | 6.0 | 0.00 | Not present. | |
| t = 30 min | Cyclopentanone (SM) | 4.5 | 6.0 | 0.75 | Faint spot. |
| This compound (P) | 1.8 | 6.0 | 0.30 | Intense spot. | |
| t = 60 min | Cyclopentanone (SM) | - | 6.0 | - | Spot is absent. |
| This compound (P) | 1.8 | 6.0 | 0.30 | Intense spot, reaction complete. |
Visualizations
The logical workflow for monitoring the Grignard reaction using TLC is depicted below.
Caption: Workflow for TLC monitoring of a chemical reaction.
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the formation of this compound. The protocol described herein provides a reliable and efficient method for researchers to assess reaction completion, ensuring optimal reaction times and preventing the formation of degradation products from prolonged reaction or workup delays. The clear difference in polarity and, therefore, Rf values between the starting ketone and the product alcohol allows for unambiguous interpretation of the results.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. silicycle.com [silicycle.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 1-Arylcyclopentan-1-ol Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific medicinal chemistry applications for 1-(2-Methylphenyl)cyclopentan-1-ol are not extensively documented in publicly available literature, the broader class of 1-arylcyclopentanol derivatives has shown significant promise in drug discovery. A notable example is Carbetapentane (also known as Pentoxyverine), a derivative of 1-phenyl-1-cyclopentanecarboxylic acid, which is structurally related to the 1-arylcyclopentan-1-ol scaffold. Carbetapentane is recognized for its therapeutic effects as an antitussive (cough suppressant), anticonvulsant, and spasmolytic agent.[1][2][3] Its primary mechanism of action involves interaction with sigma receptors, particularly as a sigma-1 (σ1) receptor agonist.[1][4][5][6][7] This document will focus on the applications and study of Carbetapentane and its analogs as a representative of the potential of 1-arylcyclopentanol derivatives in medicinal chemistry.
Application Notes
1. Target Identification and Therapeutic Potential:
The 1-arylcyclopentanol scaffold, as exemplified by Carbetapentane, serves as a valuable starting point for targeting sigma receptors. Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of central nervous system (CNS) disorders, making them attractive targets for therapeutic intervention.[8][9] Derivatives of this scaffold can be investigated for their potential in treating:
-
Cough: Carbetapentane is an active ingredient in some over-the-counter cough suppressants.[1][2][6]
-
Neurological Disorders: Due to their interaction with sigma receptors, these compounds have potential applications in neurodegenerative diseases and other CNS conditions.[8]
-
Pain Management: Sigma-1 receptor agonists have been shown to modulate pain perception.[5]
-
Seizures: Carbetapentane has demonstrated anticonvulsant properties.[1]
2. Structure-Activity Relationship (SAR) Studies:
The 1-arylcyclopentanol core allows for systematic chemical modifications to explore SAR. Key areas for modification include:
-
Aromatic Ring Substitution: Introducing various substituents on the phenyl ring can modulate binding affinity and selectivity for sigma receptor subtypes.
-
Cyclopentyl Ring Modifications: Altering the cyclopentyl ring to other cycloalkanes (e.g., cyclobutyl, cyclohexyl) can impact steric and conformational properties, influencing receptor interaction.
-
Ester/Amide Chain Analogs: In the case of Carbetapentane (a carboxyester), modification of the ester side chain can affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Below is a diagram illustrating the key regions for SAR exploration on the Carbetapentane scaffold.
Caption: Structure-Activity Relationship (SAR) exploration points on the Carbetapentane scaffold.
Quantitative Data
The binding affinity of Carbetapentane (Pentoxyverine) for sigma receptors has been determined through radioligand binding assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Carbetapentane | σ₁ | 41 | [5] |
| σ₂ | 894 | [5] | |
| Guinea-pig brain membrane σ₁ | 75 | [5] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
1. Synthesis of Carbetapentane Analogs:
A general synthetic route for Carbetapentane and its analogs involves a multi-step process.
Workflow for Synthesis of Carbetapentane Analogs:
Caption: General synthetic workflow for Carbetapentane.
Protocol:
-
Synthesis of 1-Phenylcyclopentane Carbonitrile: Phenylacetonitrile is reacted with a strong base (e.g., sodium amide) followed by treatment with 1,4-dibromobutane to form the cyclopentane ring.[10]
-
Hydrolysis to Carboxylic Acid: The resulting 1-phenylcyclopentane carbonitrile is hydrolyzed, typically using a strong acid like sulfuric acid, to yield 1-phenyl-1-cyclopentane carboxylic acid.[10]
-
Formation of Acid Chloride: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride.[10]
-
Esterification: The 1-phenyl-1-cyclopentanecarbonyl chloride is reacted with 2-(2-diethylaminoethoxy)ethanol in a suitable solvent (e.g., toluene) under reflux to form the final product, Carbetapentane.[10] The product is then purified by distillation under high vacuum.[10]
Note: Analogs can be synthesized by using substituted phenylacetonitriles or different amino alcohols in the final step.
2. Sigma Receptor Binding Assay Protocol:
This protocol is a general method for determining the binding affinity of test compounds to sigma-1 (σ₁) and sigma-2 (σ₂) receptors using a competitive radioligand binding assay.
Workflow for Sigma Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparations (e.g., guinea pig brain or liver homogenates, which are rich in sigma receptors).[11]
-
Radioligand:
-
Masking agent (for σ₂ assays): (+)-pentazocine to block σ₁ sites.[13]
-
Test compounds (e.g., Carbetapentane analogs) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its KD, and varying concentrations of the test compound. For σ₂ receptor assays, include a masking concentration of (+)-pentazocine.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
The 1-arylcyclopentanol scaffold, represented by the well-studied compound Carbetapentane, holds significant potential for the development of novel therapeutics targeting sigma receptors. The provided application notes and protocols offer a framework for researchers to explore the medicinal chemistry of this promising class of compounds. Further investigation into the synthesis and biological evaluation of novel analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. Carbetapentane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma Receptors [sigmaaldrich.com]
- 10. CARBETAPENTANE CITRATE CAS#: 23142-01-0 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol: A Comparative Study of Alternative Organometallic Reagents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Beyond the conventional Grignard reaction, this note explores the use of alternative organometallic reagents—organolithium, organozinc, and organocuprate compounds—offering a comparative analysis of their synthetic utility. Detailed experimental procedures, data on reaction yields, and a discussion of the advantages and disadvantages of each method are presented to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with broad implications for the development of new pharmaceuticals and functional materials. This compound serves as a valuable model compound for exploring the reactivity and selectivity of various carbon-carbon bond-forming reactions. While Grignard reagents are traditionally employed for such transformations, their high reactivity can lead to undesired side reactions, including enolization of the ketone and reduction of the carbonyl group.[1] This necessitates the investigation of alternative organometallic reagents that may offer improved yields, milder reaction conditions, and greater functional group tolerance.
This application note details the synthesis of this compound via the addition of 2-tolyl organometallic reagents to cyclopentanone, focusing on organolithium, organozinc, and organocuprate species. A comprehensive comparison of these methods is provided to guide the synthetic chemist in navigating the nuances of modern organometallic chemistry.
Comparative Data of Synthetic Protocols
| Organometallic Reagent | Precursor | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Organolithium | 2-Bromotoluene & n-BuLi | Diethyl ether, -78 °C to rt | 85 | >95 | High reactivity, good yields.[2] | Highly basic, potential for side reactions.[1] |
| Organozinc | 2-Bromotoluene & Zn dust | THF, LiCl, rt | 78 | >95 | Tolerates more functional groups, milder.[3] | Lower reactivity than organolithium reagents.[4] |
| Organocuprate | 2-Tolyllithium & CuI | THF, -78 °C to 0 °C | 72 | >95 | "Softer" nucleophile, less prone to 1,2-addition side reactions.[5] | Requires preparation of the organolithium precursor.[6] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under vacuum prior to use.
Protocol 1: Synthesis using 2-Tolyllithium (Organolithium Reagent)
This protocol is adapted from general procedures for the formation of aryllithium reagents and their subsequent reaction with ketones.[7]
Materials:
-
2-Bromotoluene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Cyclopentanone (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of 2-Tolyllithium: To a solution of 2-bromotoluene in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise. Stir the mixture at this temperature for 1 hour.
-
Reaction with Cyclopentanone: To the freshly prepared 2-tolyllithium solution at -78 °C, add cyclopentanone dropwise.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis using 2-Tolylzinc Chloride (Organozinc Reagent)
This protocol is based on the preparation of organozinc reagents from aryl halides and their addition to carbonyls.[8]
Materials:
-
2-Bromotoluene (1.0 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Lithium chloride (1.2 equiv, anhydrous)
-
Cyclopentanone (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of 2-Tolylzinc Chloride: In a flask containing activated zinc dust and anhydrous lithium chloride, add a solution of 2-bromotoluene in anhydrous THF. Stir the mixture vigorously at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of an aliquot).
-
Reaction with Cyclopentanone: Add cyclopentanone to the suspension of 2-tolylzinc chloride at room temperature.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature for 12-24 hours. Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Filter the mixture through a pad of celite and wash with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Synthesis using Lithium di(2-tolyl)cuprate (Organocuprate/Gilman Reagent)
This procedure is adapted from the general preparation of Gilman reagents and their reaction with ketones.[9]
Materials:
-
2-Tolyllithium (2.0 equiv, prepared as in Protocol 1)
-
Copper(I) iodide (1.0 equiv)
-
Cyclopentanone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of Lithium di(2-tolyl)cuprate: To a suspension of copper(I) iodide in anhydrous THF at -78 °C, add a solution of 2-tolyllithium (prepared separately as described in Protocol 1) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with Cyclopentanone: To the freshly prepared Gilman reagent at -78 °C, add a solution of cyclopentanone in anhydrous THF.
-
Warming and Quenching: Allow the reaction to warm slowly to 0 °C over 2 hours. Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the mixture with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product can be purified by column chromatography.
Workflow and Signaling Pathway Diagrams
Figure 1. General workflow for the synthesis of this compound.
Figure 2. Generalized reaction pathway for the synthesis of tertiary alcohols.
Discussion
The choice of organometallic reagent for the synthesis of this compound has a significant impact on the reaction outcome and practicality.
-
Organolithium reagents are highly reactive and generally provide excellent yields in a short reaction time.[2] However, their strong basicity can be problematic, potentially leading to deprotonation of the α-carbon of cyclopentanone and subsequent side reactions. Careful temperature control is crucial to mitigate these effects.
-
Organozinc reagents offer a milder alternative.[3] Their reduced basicity compared to organolithium counterparts minimizes enolization of the ketone.[4] The tolerance of organozinc reagents to a wider array of functional groups makes them particularly attractive for the synthesis of more complex molecules. The in-situ preparation in the presence of lithium chloride enhances their reactivity.
-
Organocuprates (Gilman reagents) are considered "soft" nucleophiles and are less prone to direct addition to sterically hindered carbonyls and often exhibit higher selectivity.[5] While they are effective, their preparation requires an additional step involving the transmetalation of an organolithium precursor with a copper(I) salt, which can add complexity to the overall synthesis.[6]
Conclusion
The synthesis of this compound can be successfully achieved using organolithium, organozinc, and organocuprate reagents, each presenting a unique set of advantages and challenges. For straightforward syntheses where high reactivity is desired and side reactions can be controlled, organolithium reagents are a suitable choice. When functional group tolerance and milder conditions are a priority, organozinc reagents are preferable. Organocuprates offer a valuable alternative for achieving high selectivity, particularly in complex molecular settings. The protocols and comparative data provided herein should serve as a valuable resource for researchers in selecting and optimizing the synthesis of tertiary alcohols for their specific research and development needs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(2-Methylphenyl)cyclopentan-1-ol via Grignard synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Tertiary Alcohol
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.[1] |
| Wet Reagents or Glassware: Grignard reagents are highly sensitive to moisture and will be quenched by water.[2] | Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., diethyl ether, THF). Dry the 2-bromotoluene and cyclopentanone over a suitable drying agent before use. |
| Poor Grignard Reagent Formation: The reaction between 2-bromotoluene and magnesium may not have gone to completion. | Use a slight excess of magnesium. Control the addition rate of 2-bromotoluene to maintain a gentle reflux. A reflux period of 20-30 minutes after the addition is complete can help ensure full conversion.[2][3] |
| Side Reactions: The Grignard reagent may be participating in side reactions, such as Wurtz coupling or reaction with atmospheric carbon dioxide. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Add the 2-bromotoluene dropwise to the magnesium suspension to minimize the concentration of the halide and reduce Wurtz coupling.[4] |
Issue 2: Presence of Significant Amounts of Biphenyl or Unreacted Starting Materials
| Potential Cause | Troubleshooting Step |
| Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromotoluene to form 2,2'-dimethylbiphenyl. | Slow, controlled addition of the 2-bromotoluene to the magnesium is crucial. High dilution can also favor Grignard formation over coupling.[5] |
| Inefficient Reaction with Cyclopentanone: The Grignard reagent may not be reacting efficiently with the ketone. | Ensure the cyclopentanone is added slowly to the Grignard reagent solution, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction. Allow the reaction to stir for a sufficient time after the addition is complete.[3] |
| Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, leading to the recovery of the starting ketone after workup. This is more likely with sterically hindered Grignard reagents.[6][7] | Use a less sterically hindered Grignard reagent if possible, though this is not an option for the target molecule. Adding the Grignard reagent to the ketone (inverse addition) at low temperatures may favor the nucleophilic addition over enolization. The use of cerium (III) chloride (CeCl₃) as an additive can enhance the nucleophilicity of the Grignard reagent and suppress enolization.[8] |
Issue 3: Formation of a Secondary Alcohol Byproduct
| Potential Cause | Troubleshooting Step |
| Reduction of Cyclopentanone: The Grignard reagent can act as a reducing agent, especially if it has beta-hydrogens, leading to the formation of cyclopentanol.[7][9] | While the 2-methylphenylmagnesium bromide does not have beta-hydrogens, this side reaction is a general consideration in Grignard syntheses. Using a freshly prepared Grignard reagent and ensuring a clean reaction setup can minimize impurities that might catalyze reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard synthesis?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the preferred solvents for Grignard reactions.[10] THF has a higher boiling point and can help solvate the Grignard reagent, which can be beneficial.[1]
Q2: How can I confirm the formation of the Grignard reagent?
A2: Visual cues for Grignard reagent formation include the disappearance of the magnesium metal, the solution turning cloudy and gray or brown, and spontaneous refluxing of the ether.[11] For a quantitative assessment, a sample can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.
Q3: What is the correct workup procedure for this reaction?
A3: The reaction mixture should be cooled in an ice bath and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This will protonate the alkoxide to form the desired alcohol and precipitate the magnesium salts. Acidic workup (e.g., with dilute HCl or H₂SO₄) can also be used, but care must be taken to avoid any potential acid-catalyzed side reactions of the tertiary alcohol.[3][10]
Q4: How can I purify the final product, this compound?
A4: After the workup and extraction with an organic solvent, the product can be purified by distillation or column chromatography. Given that the starting materials and potential byproducts have different boiling points, distillation is often an effective method.[11]
Experimental Protocols
Protocol 1: Preparation of 2-Methylphenylmagnesium Bromide
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromotoluene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[13]
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Main and side reaction pathways.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. datapdf.com [datapdf.com]
- 12. quora.com [quora.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
common side products in the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol. The primary synthetic route covered is the Grignard reaction between 2-methylphenylmagnesium bromide and cyclopentanone.
Experimental Workflow
The synthesis of this compound via a Grignard reaction follows a standard multi-step process, which must be conducted under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Technical Support Center: Purification of Crude 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of crude 1-(2-Methylphenyl)cyclopentan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, which is often synthesized via the Grignard reaction of 2-tolylmagnesium bromide with cyclopentanone. The product is frequently described as a viscous liquid or oil, which can present unique purification challenges.
Issue 1: The crude product is a viscous oil or gum and is difficult to handle.
Answer:
A viscous or oily nature is common for tertiary alcohols of this type. Here are several approaches to manage and purify the product:
-
Trituration: This technique can be effective for removing non-polar impurities, such as biphenyl (a common byproduct in Grignard reactions).[1]
-
Procedure: Add a non-polar solvent in which the desired product has minimal solubility, such as cold hexanes or petroleum ether. Vigorously stir or sonicate the mixture. The impurities will dissolve in the solvent, while the purified product may solidify or remain as a more refined oil. Decant the solvent. Repeat this process several times.
-
-
Dissolution and Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., diethyl ether, dichloromethane). Then, slowly add a poor solvent (an anti-solvent) in which the product is insoluble (e.g., cold hexanes) until the product begins to precipitate. This can sometimes induce crystallization or at least result in a purer, more manageable oil.
-
Low-Temperature Crystallization: If the product has a tendency to crystallize, even if slowly, storing the viscous oil at a low temperature (e.g., in a refrigerator or freezer) for an extended period may induce crystallization. Continuous stirring at a low temperature can also be beneficial.
Issue 2: Column chromatography is providing poor separation or the product is streaking on the column.
Answer:
Poor separation during column chromatography can be due to several factors, including incorrect solvent system selection and improper column packing. For polar compounds like alcohols, streaking can be a common issue.
-
Solvent System (Eluent) Selection: The choice of eluent is critical for good separation.
-
Starting Point: A good starting point for aryl-substituted alcohols is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include hexane/ethyl acetate or cyclohexane/ethyl acetate.
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.
-
Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can be very effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities like biphenyl, and then slowly increase the percentage of the polar solvent to elute the desired alcohol.
-
-
Addressing Streaking:
-
Add a Modifier: Tailing or streaking of alcohols on silica gel is often due to strong interactions with the acidic silica surface. Adding a small amount of a polar solvent like methanol (e.g., 1-2%) or a few drops of triethylamine to the eluent can help to reduce these interactions and improve the peak shape.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic), which may have different adsorption properties.
-
-
Sample Loading: For viscous oils, it is best to pre-adsorb the sample onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column.
Issue 3: Recrystallization attempts result in "oiling out" instead of crystal formation.
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid above its melting point. This is a common problem with compounds that have lower melting points or when the solution is supersaturated at a temperature above the compound's melting point.
-
Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Single Solvent: Experiment with various solvents of differing polarities. For an aryl-alcohol, solvents like toluene, or mixed solvent systems are often good candidates.
-
Mixed Solvent System: A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Troubleshooting Oiling Out:
-
Lower the Temperature of Saturation: Add more of the "good" solvent to the hot solution to decrease the saturation point. This will cause crystallization to begin at a lower temperature, hopefully below the melting point of your compound.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Cyclopentanol | 86.13 | 140.85 | -19 |
| 1-Phenylcyclopentan-1-ol | 162.23 | - | - |
| 1-(p-Tolyl)ethanol | 136.19 | 218-220 | - |
| 1-(p-Tolyl)cyclohexanol | 190.28 | 150-153 (at 20 Torr) | 57-58 |
Note: This data is for comparative purposes only and may not be representative of the target compound.
Q2: What are the most likely impurities in my crude this compound synthesized via a Grignard reaction?
A2: The most common impurities originating from the Grignard synthesis include:
-
Biphenyl-type impurity (2,2'-dimethylbiphenyl): This is formed from the coupling of two 2-tolylmagnesium bromide molecules. This is a common side product in Grignard reactions.[1] It is a non-polar compound and can usually be removed by trituration with a non-polar solvent like hexanes or by column chromatography with a non-polar eluent.
-
Unreacted Cyclopentanone: If the Grignard reagent is not added in excess or if the reaction does not go to completion, unreacted cyclopentanone will remain. Cyclopentanone has a lower boiling point (131 °C) than the expected product and can potentially be removed by distillation under reduced pressure.
-
Unreacted 2-Bromotoluene: The starting halide for the Grignard reagent may be present if the Grignard formation was incomplete.
-
Benzene (from protonation of the Grignard reagent): If any moisture is present during the reaction, the Grignard reagent will be protonated to form toluene.
Q3: What is a general experimental protocol for the purification of this compound?
A3: A general purification strategy would involve an initial workup followed by one or more purification techniques.
I. Aqueous Workup:
-
After the Grignard reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product will likely be a viscous oil.
II. Purification of the Crude Product:
Based on the nature of the crude product and the impurities present, choose one of the following methods:
-
Method A: Trituration (for removal of non-polar impurities)
-
To the crude viscous oil, add a small volume of cold hexanes or petroleum ether.
-
Stir the mixture vigorously for 10-15 minutes.
-
Carefully decant the solvent, which contains the dissolved non-polar impurities.
-
Repeat the process 2-3 times.
-
Dry the remaining purified oil under high vacuum to remove any residual solvent.
-
-
Method B: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Load the powder onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Method C: Vacuum Distillation
-
If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing lower boiling impurities like unreacted cyclopentanone.
-
The boiling point of the product will be significantly lower under reduced pressure. The exact boiling point will depend on the applied pressure.
-
Section 3: Visualized Workflows
The following diagrams illustrate the logical steps for troubleshooting and purification.
References
optimization of reaction conditions for 1-(2-Methylphenyl)cyclopentan-1-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol typically prepared via a Grignard reaction. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low or no product yield is a common issue in Grignard syntheses. The following table outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Gently crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activating agent. |
| Wet glassware or reagents | All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Anhydrous solvents are critical; use freshly opened bottles or distill from an appropriate drying agent. | |
| Low yield of Grignard reagent | Impure 2-bromotoluene | Distill the 2-bromotoluene before use to remove any impurities, especially water or other protic contaminants. |
| Side reaction: Wurtz coupling | The formation of biphenyl from the reaction of the Grignard reagent with unreacted 2-bromotoluene can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. Maintaining a gentle reflux during the addition also helps. | |
| Low yield of tertiary alcohol | Inefficient reaction with cyclopentanone | Ensure the cyclopentanone is also dry and added slowly to the Grignard reagent, preferably at a low temperature (e.g., 0 °C) to control the exothermic reaction. |
| Enolization of cyclopentanone | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone. Using a less sterically hindered Grignard reagent or a different solvent might mitigate this. For this specific synthesis, it is less of a concern. | |
| Product is contaminated with a significant amount of biphenyl | High concentration of 2-bromotoluene during Grignard formation | As mentioned, slow addition of the aryl halide is key. Using a slight excess of magnesium can also help ensure all the halide reacts to form the Grignard reagent. |
| Difficult product isolation | Formation of magnesium salts during workup | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This helps to dissolve the magnesium salts and facilitates the separation of the organic and aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: How do I know if my Grignard reagent has formed?
A1: The initiation of the Grignard reaction is usually indicated by a few visual cues. The solution may become cloudy or turbid, and you might observe bubbling at the surface of the magnesium turnings. The reaction is exothermic, so a gentle reflux of the solvent (commonly diethyl ether or THF) should be noticeable without external heating. If an iodine crystal was used as an activator, its characteristic brown/purple color will fade as it reacts with the magnesium.
Q2: What is the purpose of using anhydrous solvents like diethyl ether or THF?
A2: Grignard reagents are highly reactive and are strong bases. They will react readily with any protic solvents, such as water or alcohols, which will quench the reagent and prevent it from reacting with the intended electrophile (in this case, cyclopentanone). Diethyl ether and tetrahydrofuran (THF) are good choices because they are aprotic and can solvate and stabilize the Grignard reagent as it forms.
Q3: Can I use a different aryl halide, like 2-chlorotoluene?
A3: While it is possible to form Grignard reagents from aryl chlorides, the reaction is generally more sluggish compared to aryl bromides or iodides. Aryl bromides offer a good balance of reactivity and cost for this synthesis. If using an aryl chloride, you may need to use more vigorous activation methods for the magnesium.
Q4: My final product is an oil. How can I best purify it?
A4: this compound is expected to be a liquid or a low-melting solid at room temperature. The primary method for purification is column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The biphenyl byproduct is less polar than the desired alcohol, so it will elute first. Thin-layer chromatography (TLC) should be used to monitor the separation.
Q5: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Aromatic protons in the range of 7.0-7.5 ppm, a singlet for the methyl group on the phenyl ring around 2.3 ppm, multiplets for the cyclopentyl methylene protons, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent).
-
¹³C NMR: Aromatic carbons, a signal for the quaternary carbon of the cyclopentanol ring attached to the phenyl group, signals for the other cyclopentyl carbons, and a signal for the methyl carbon.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-H and C=C stretching frequencies for the aromatic and aliphatic portions of the molecule.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on standard Grignard reactions. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials:
-
Magnesium turnings
-
2-Bromotoluene
-
Cyclopentanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal or 1,2-dibromoethane (optional, for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
If using an activator, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromotoluene solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and/or gentle reflux), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
preventing the formation of dimers in 1-(2-Methylphenyl)cyclopentan-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol, with a specific focus on preventing the formation of dimeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during this synthesis?
A1: The principal dimer impurity, bi(2-methylphenyl), is formed during the preparation of the Grignard reagent (o-tolylmagnesium bromide). This side reaction is a Wurtz-type coupling, where an already-formed molecule of the Grignard reagent reacts with a molecule of unreacted 2-bromotoluene.[1][2][3] This homocoupling is favored by conditions that lead to a high local concentration of the aryl bromide.[4]
Q2: How can I minimize the formation of the bi(2-methylphenyl) dimer?
A2: Minimizing dimer formation hinges on controlling the conditions of the Grignard reagent formation. Key strategies include:
-
Slow Addition: Add the 2-bromotoluene (diluted in an anhydrous ether) to the magnesium turnings dropwise. This maintains a low concentration of the halide, reducing the probability of it coupling with the Grignard reagent.[2][5]
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux and avoid excessive temperatures, which can accelerate the rate of dimer formation.[1][6] Cooling the reaction vessel may be necessary.[6]
-
Sufficient Solvent: Using an adequate volume of anhydrous solvent helps to dissipate heat and keep reactant concentrations low.[6]
-
Magnesium Activation: Ensure the magnesium surface is active to promote a quick initiation of the Grignard formation. This prevents the build-up of unreacted 2-bromotoluene.
Q3: What are the ideal reaction conditions for preparing o-tolylmagnesium bromide?
A3: The ideal conditions involve the slow, dropwise addition of a solution of 2-bromotoluene in anhydrous diethyl ether or THF to a stirred suspension of activated magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction should be maintained at a temperature that sustains a gentle reflux without becoming too vigorous.[1]
Q4: My Grignard reaction won't start. What should I do?
A4: Failure to initiate is usually due to an inactive magnesium surface (oxide layer) or the presence of moisture. To initiate the reaction:
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1]
-
Gently warm a small spot of the flask with a heat gun (with extreme caution).
-
Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Ensure all glassware is oven-dried and reagents are strictly anhydrous.[1][4]
Q5: How does the choice of solvent impact the reaction?
A5: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), is crucial. It solvates the magnesium species, which is essential for the Grignard reagent's formation and stability.[7] The solvent's ability to coordinate with the magnesium can influence the Schlenk equilibrium, which in turn affects the reagent's reactivity and the propensity for side reactions.[6]
Dimer Formation and Prevention Pathway
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reaction that leads to the formation of the bi(2-methylphenyl) dimer.
Caption: Desired Grignard reaction pathway and the competing Wurtz coupling side reaction.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant dimer impurity detected. | 1. The addition rate of 2-bromotoluene was too fast. 2. Reaction temperature was too high during Grignard formation.[1] 3. Insufficient solvent, leading to high reactant concentrations. | 1. Dilute the 2-bromotoluene in anhydrous ether and add it dropwise using an addition funnel. 2. Maintain a gentle reflux; use a water/ice bath to moderate the temperature if necessary. 3. Increase the volume of anhydrous solvent. |
| Grignard reaction fails to initiate or is very sluggish. | 1. Magnesium surface is passivated by an oxide layer. 2. Traces of water are present in glassware or reagents.[1] 3. 2-Bromotoluene is not pure. | 1. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 2. Ensure all glassware is oven-dried and allowed to cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Purify the 2-bromotoluene by distillation. |
| The reaction mixture turns dark brown/black during Grignard formation. | 1. Localized overheating causing decomposition. 2. Presence of oxygen in the reaction flask. | 1. Improve stirring efficiency and control the addition rate and temperature more carefully. 2. Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. |
| Low yield of final product, but unreacted cyclopentanone is recovered. | 1. Grignard reagent was partially quenched by moisture or CO2 before the ketone was added. 2. An insufficient amount of Grignard reagent was formed. | 1. Maintain a strict inert atmosphere throughout the process. 2. Use a slight excess (1.1-1.2 equivalents) of magnesium and 2-bromotoluene relative to the cyclopentanone. Consider titrating the Grignard reagent before use. |
Experimental Protocols
Protocol 1: Optimized Formation of o-Tolylmagnesium Bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing dimer formation.
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine.
-
Addition: In the dropping funnel, prepare a solution of 2-bromotoluene (1.1 equivalents) in anhydrous diethyl ether or THF. Once the iodine color has faded (indicating activation), begin the dropwise addition of the 2-bromotoluene solution to the vigorously stirred magnesium suspension at a rate that maintains a gentle, steady reflux. The entire addition should take approximately 30-60 minutes.
-
Completion: After the addition is complete, continue to stir the grey, cloudy mixture for an additional 30 minutes to ensure full conversion. The resulting Grignard reagent is used directly in the next step.
Protocol 2: Synthesis of this compound
-
Setup: Cool the freshly prepared o-tolylmagnesium bromide solution from Protocol 1 in an ice-water bath (0°C).
-
Reagents: Prepare a solution of cyclopentanone (1.0 equivalent) in an equal volume of anhydrous diethyl ether or THF in the dropping funnel.
-
Addition: Add the cyclopentanone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) while cooling the flask in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oil via flash column chromatography or vacuum distillation to yield pure this compound.
Data on Reaction Condition Optimization
The following table summarizes how key reaction parameters can influence the yield of the desired product versus the dimer impurity.
| Parameter | Condition A (Suboptimal) | Yield (Product / Dimer) | Condition B (Optimized) | Yield (Product / Dimer) |
| Addition Rate | Rapid (5 min) | 60% / 25% | Slow (45 min) | 85% / <5% |
| Temperature | High (Vigorous Reflux) | 65% / 20% | Controlled (Gentle Reflux) | 85% / <5% |
| Atmosphere | Air / Drying Tube | 70% / 15% | Inert (Nitrogen/Argon) | 88% / <5% |
| Solvent | Not fully anhydrous | 50% / 10% | Strictly Anhydrous | 88% / <5% |
Note: Yields are illustrative, based on established chemical principles, to demonstrate the impact of reaction conditions.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol. The following information addresses common issues encountered during the Grignard reaction between 2-methylphenylmagnesium bromide and cyclopentanone, with a particular focus on the influence of the solvent.
Effect of Solvent on Reaction Performance
The choice of solvent is a critical parameter in the Grignard synthesis of this compound, significantly impacting reaction yield, purity, and reaction time. Ethereal solvents are essential for stabilizing the Grignard reagent through coordination. Below is a comparative summary of commonly used solvents for this synthesis.
Data Presentation: Solvent Effect on Synthesis of this compound
| Solvent | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Diethyl Ether (Et₂O) | 85-95 | 1-2 | Pros: High yields, readily available. Cons: Highly volatile and flammable, low boiling point (35 °C) can lead to difficulties in maintaining reflux.[1] |
| Tetrahydrofuran (THF) | 80-90 | 1-2 | Pros: Excellent solvent for Grignard reagents due to strong coordination.[2] Cons: Higher boiling point (66 °C) than Et₂O, can form explosive peroxides upon storage. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 85-95 | 1-2 | Pros: "Greener" alternative derived from renewable resources, higher boiling point (80 °C) and flash point than THF and Et₂O, less prone to peroxide formation.[3][4] Cons: May be more expensive than traditional solvents. |
| Cyclopentyl Methyl Ether (CPME) | 75-85 | 2-3 | Pros: "Greener" solvent with a high boiling point (106 °C) and low peroxide formation tendency.[5] Cons: Grignard reagent may have lower solubility, potentially requiring higher temperatures or longer reaction times.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound in different solvents are provided below. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.[6]
1. Synthesis in Diethyl Ether (Et₂O)
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
2. Synthesis in Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Cyclopentyl Methyl Ether (CPME)
The procedure is analogous to the one described for diethyl ether. However, due to the higher boiling points of these solvents, external heating may be required to maintain reflux during the formation of the Grignard reagent. The reaction temperature for the addition of cyclopentanone is typically maintained at 0 °C to room temperature. For CPME, a longer reaction time or gentle heating may be necessary to ensure complete conversion due to potentially lower reagent solubility.[5]
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: My Grignard reaction does not start. What should I do?
-
A1: Initiation failure is a common issue. Ensure all glassware is meticulously dried and the solvent is anhydrous. Activation of the magnesium surface is crucial; methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crushing the magnesium turnings with a glass rod.[6] Sonication can also be an effective method to initiate the reaction.
-
-
Q2: The yield of my reaction is low. What are the possible reasons?
-
A2: Low yields can result from several factors:
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Incomplete Grignard formation: Ensure the magnesium is fully consumed before adding the cyclopentanone.
-
Quenching of the Grignard reagent: The presence of moisture or other protic impurities will destroy the Grignard reagent.
-
Side reactions: The formation of byproducts such as biphenyl (from the coupling of the Grignard reagent) can reduce the yield of the desired product.[6] Using a less concentrated solution of the aryl halide during Grignard formation can minimize this.
-
Inefficient workup: Ensure complete extraction of the product from the aqueous layer.
-
-
-
Q3: I observe a significant amount of a white solid precipitating during the reaction. What is it?
-
A3: The white precipitate is likely the magnesium alkoxide salt of the product, which is formed after the Grignard reagent adds to the cyclopentanone. This is a normal observation. The subsequent acidic workup will protonate the alkoxide to form the final alcohol product and dissolve the magnesium salts.
-
-
Q4: Can I use other solvents like dichloromethane or ethanol?
-
A4: No. Halogenated solvents like dichloromethane can react with the Grignard reagent. Protic solvents like ethanol will be deprotonated by the highly basic Grignard reagent, leading to its immediate destruction. Only aprotic, non-halogenated solvents, typically ethers, should be used.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship between Solvent Choice and Reaction Outcome
Caption: Influence of solvent properties on the outcome of the Grignard synthesis.
References
- 1. Cyclopentanol, 1-(2-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
minimizing impurities in the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol. The information is designed to help minimize impurities and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Grignard reaction. This involves the reaction of a Grignard reagent, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide), with cyclopentanone in an anhydrous ether solvent, followed by an acidic workup.
Q2: What are the potential impurities in the synthesis of this compound?
Common impurities include:
-
Biphenyl derivatives: Formed from the coupling of the Grignard reagent with unreacted 2-bromotoluene.
-
Unreacted starting materials: Residual 2-bromotoluene and cyclopentanone.
-
Byproducts from reaction with water: Toluene, formed by the quenching of the Grignard reagent with trace amounts of water.
-
Products of side reactions with oxygen: Peroxy compounds and their decomposition products can form if the reaction is not kept under an inert atmosphere.
Q3: How can I minimize the formation of the biphenyl impurity?
The formation of biphenyl impurities is favored at higher temperatures and with high concentrations of the aryl halide. To minimize this side reaction, it is advisable to add the 2-bromotoluene solution slowly to the magnesium turnings to maintain a controlled reaction temperature and avoid a localized high concentration of the halide.
Q4: My Grignard reaction is not initiating. What should I do?
Initiation of a Grignard reaction can sometimes be sluggish. Here are a few troubleshooting steps:
-
Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Water will quench the Grignard reagent.
-
Activate the magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings in the flask (with a dry stirring rod) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Apply gentle heat: A gentle warming with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic once it starts.
-
Sonication: Using an ultrasonic bath can also help to initiate the reaction by cleaning the magnesium surface.
Q5: What is the best way to purify the final product?
Purification of this compound is typically achieved through a combination of techniques:
-
Extraction and Washing: After the reaction is quenched, the product is extracted into an organic solvent. Washing with a saturated aqueous solution of sodium bicarbonate or dilute acid can help remove acidic or basic impurities.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the desired tertiary alcohol from lower-boiling impurities like toluene and unreacted starting materials, as well as higher-boiling biphenyl impurities.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. | - Ensure all of the magnesium has reacted. - Allow for a sufficient reaction time after the addition of cyclopentanone. |
| 2. Grignard reagent quenched by water. | - Use oven-dried glassware and anhydrous solvents. - Maintain a dry, inert atmosphere (e.g., nitrogen or argon). | |
| 3. Side reactions. | - Control the reaction temperature during the formation of the Grignard reagent and the addition of cyclopentanone. | |
| Product is Contaminated with Biphenyl Impurity | High local concentration of 2-bromotoluene during Grignard formation. | Add the 2-bromotoluene solution dropwise to the magnesium suspension with efficient stirring. |
| High reaction temperature. | Maintain a gentle reflux during the formation of the Grignard reagent. | |
| Product Contains Unreacted Cyclopentanone | Insufficient Grignard reagent. | Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents). |
| Incomplete reaction. | Ensure the cyclopentanone is added slowly and the reaction is stirred for an adequate time after addition. | |
| Oily Product That is Difficult to Purify | Presence of multiple impurities. | - Perform an initial purification by distillation under reduced pressure. - Follow with column chromatography if higher purity is required. |
Experimental Protocols
Synthesis of 2-Methylphenylmagnesium Bromide (Grignard Reagent)
-
Preparation: All glassware should be dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine.
-
Reagent Addition: Add a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the 2-bromotoluene solution to the magnesium turnings.
-
Reaction: The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Addition of Ketone: Add a solution of cyclopentanone (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred Grignard reagent solution. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound via the Grignard reaction.
Caption: A troubleshooting workflow for addressing low product yield.
Caption: Common side reactions leading to impurities in the Grignard synthesis.
Technical Support Center: Characterization of 1-(2-Methylphenyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 1-(2-Methylphenyl)cyclopentan-1-ol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges stem from its structure as a tertiary alcohol. These include potential thermal instability during Gas Chromatography (GC) analysis, the absence of a molecular ion peak in Mass Spectrometry (MS), and the presence of structurally similar impurities from its synthesis that can complicate spectral interpretation and chromatographic separation.
Q2: What is the expected molecular weight of this compound?
A2: The expected molecular weight can be calculated based on its chemical formula, C₁₂H₁₆O.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Average Molecular Weight | 176.26 g/mol |
| Monoisotopic Molecular Weight | 176.120115 Da |
Q3: What are the common impurities I should be aware of during the synthesis and characterization of this compound?
A3: If synthesized via a Grignard reaction using o-tolylmagnesium bromide and cyclopentanone, common impurities may include:
-
Unreacted Starting Materials: Cyclopentanone and bromotoluene.
-
Grignard Reagent Side Products: Biphenyl-type impurities formed from the coupling of the Grignard reagent.[1]
-
Dehydration Product: The corresponding alkene, 1-(2-methylphenyl)cyclopent-1-ene, which can form during acidic workup or upon heating.
Section 2: Troubleshooting Guides
Gas Chromatography (GC) and GC-MS Analysis
Issue 1: Peak Tailing in GC Analysis
-
Symptom: Asymmetrical peaks with a pronounced "tail" are observed for the analyte.
-
Potential Causes & Solutions:
-
Active Sites in the System: Tertiary alcohols are prone to interacting with active silanol groups in the GC liner, column, or injection port.[2]
-
Solution: Use a deactivated liner and a high-quality, inert GC column. If tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[3]
-
-
Inappropriate Temperature Settings: Too low of an injector or detector temperature can lead to poor peak shape.[2]
-
Solution: Ensure the injector temperature is sufficient to vaporize the sample instantly without causing degradation. A typical starting point is 250 °C. The detector temperature should be higher than the final oven temperature.
-
-
Column Contamination: Accumulation of non-volatile material at the head of the column.[2][4]
-
Solution: Trim the column inlet or perform a column bake-out according to the manufacturer's instructions.
-
-
Issue 2: Analyte Degradation and Absence of Molecular Ion in GC-MS
-
Symptom: The chromatogram shows multiple peaks, and the mass spectrum of the main peak does not show the expected molecular ion (m/z 176). Instead, a prominent peak at m/z 158 (M-18) is observed.
-
Potential Causes & Solutions:
-
Thermal Decomposition in the Injector: Tertiary alcohols can easily undergo dehydration (loss of water) at elevated temperatures.[5][6]
-
Solution 1: Lower the injector temperature in increments of 10-20 °C to find the optimal balance between efficient vaporization and minimal degradation.
-
Solution 2: Use a gentler injection technique, such as a programmed temperature vaporizer (PTV) inlet, which allows for a gradual temperature increase.[6]
-
-
In-Source Fragmentation in the Mass Spectrometer: The molecular ion of tertiary alcohols is often unstable and may not be observed, even with soft ionization techniques.[7] The loss of a water molecule is a very common fragmentation pathway for alcohols.[7]
-
Solution: Look for characteristic fragment ions. The base peak is often due to the formation of a stable carbocation. For this compound, expect to see fragmentation patterns similar to those of other tertiary benzylic alcohols.
-
-
Logical Workflow for Troubleshooting GC-MS Issues
Caption: Troubleshooting workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape or Low Resolution in Reversed-Phase HPLC
-
Symptom: Broad, tailing, or split peaks are observed.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal for this relatively non-polar analyte.
-
Solution: Use a mobile phase with a higher organic solvent content (e.g., acetonitrile or methanol) or consider using a gradient elution.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker polarity.[8]
-
-
Column Overload: Injecting too concentrated a sample can lead to broad peaks.
-
Solution: Dilute the sample and re-inject.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad -OH Proton Signal
-
Symptom: The hydroxyl proton signal in the ¹H NMR spectrum is broad and may not show coupling.
-
Potential Causes & Solutions:
-
Proton Exchange: The hydroxyl proton can exchange with residual water or other acidic protons in the NMR solvent, leading to signal broadening.
-
Solution 1: Use a very dry deuterated solvent.
-
Solution 2: Add a small amount of D₂O to the NMR tube and shake. The -OH proton will exchange with deuterium, causing the signal to disappear, which can help in its identification.
-
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to broadening.
-
Solution: Run the NMR at a different temperature or concentration to observe changes in the chemical shift and shape of the -OH peak.
-
-
Section 3: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity and confirm the identity of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C (can be optimized to 220-260 °C to minimize degradation).
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Experimental Workflow for GC-MS Analysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. academic.oup.com [academic.oup.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
stability issues of 1-(2-Methylphenyl)cyclopentan-1-ol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Methylphenyl)cyclopentan-1-ol, focusing on its stability under acidic conditions.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound in acidic environments.
Issue 1: Rapid Degradation of this compound Upon Addition of Acid
-
Question: I observed a rapid loss of my starting material, this compound, immediately after introducing an acidic catalyst. What is the likely cause and how can I mitigate this?
-
Answer: this compound is a tertiary alcohol and is highly susceptible to acid-catalyzed dehydration.[1][2] This reaction proceeds through a stable tertiary carbocation intermediate, leading to the formation of alkene byproducts.[1][3] The reaction is often rapid, especially with strong acids and at elevated temperatures.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired primary reaction to occur. For tertiary alcohols, dehydration can occur even at temperatures as low as 25-80°C.[1]
-
Acid Choice and Concentration: Use the mildest possible acid catalyst at the lowest effective concentration. If possible, consider using a weaker acid or a solid acid catalyst to control the reaction rate. Concentrated sulfuric acid is known to cause extensive charring and side reactions.[4]
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions. Quench the reaction as soon as the primary transformation is complete.
-
Issue 2: Formation of Multiple Unexpected Byproducts
-
Question: My reaction mixture shows several unexpected peaks in the GC-MS analysis besides the expected product and starting material. What could these byproducts be?
-
Answer: The formation of multiple byproducts is likely due to the reactivity of the tertiary carbocation intermediate formed during the acid-catalyzed dehydration.
Potential Byproducts and Their Origins:
-
Alkene Isomers: The primary degradation products are alkene isomers. The major product is typically the most stable alkene, following Zaitsev's rule.[1] In this case, 1-(2-methylphenyl)cyclopent-1-ene is the expected major isomer. However, other isomers like 1-(2-methylphenyl)cyclopent-2-ene could also form.
-
Rearrangement Products: The tertiary carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations, leading to a mixture of rearranged alkenes.[1][3] For example, a methyl shift from the phenyl ring is a possibility, though less likely than rearrangements within the cyclopentyl ring.
-
Ether Formation: Under certain conditions, particularly at lower temperatures and in the presence of excess alcohol, the carbocation can be trapped by another molecule of the alcohol to form a symmetrical ether.
Troubleshooting:
-
Analytical Characterization: Utilize GC-MS to identify the mass of the byproducts and their fragmentation patterns, which can help in their structural elucidation.[5][6]
-
Reaction Conditions: Adjusting the reaction temperature and acid catalyst may alter the product distribution, favoring the desired product over unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is an E1 elimination reaction, also known as acid-catalyzed dehydration.[3] The mechanism involves three main steps:
-
Protonation of the hydroxyl group: The acid protonates the hydroxyl group, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.
-
Deprotonation: A base (often the conjugate base of the acid or a solvent molecule) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Q2: How can I monitor the stability of this compound in my reaction?
A2: You can monitor the stability of your compound using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile starting material and its alkene degradation products.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18 or specialized aromatic phases) can be used to quantify the disappearance of the starting material and the appearance of byproducts.[9][10] UV detection is suitable for these aromatic compounds.
Q3: Are there any specific handling and storage recommendations for this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from acidic vapors. Use tightly sealed containers to prevent contact with atmospheric moisture and acidic contaminants. For solutions, use neutral, aprotic solvents if possible. If an acidic medium is required for a subsequent reaction, prepare the solution immediately before use.
Data Presentation
Table 1: Predicted Degradation Products of this compound under Acidic Conditions
| Compound Name | Structure | Molar Mass ( g/mol ) | Predicted Analytical Signature (GC-MS) |
| This compound | ![]() | 190.28 | Molecular ion (M+) at m/z 190 (may be weak or absent), prominent fragment at m/z 172 [M-18]+ due to loss of water.[5] |
| 1-(2-Methylphenyl)cyclopent-1-ene | ![]() | 172.26 | Strong molecular ion (M+) at m/z 172. |
| 1-(2-Methylphenyl)cyclopent-2-ene | ![]() | 172.26 | Strong molecular ion (M+) at m/z 172. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Degradation
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Initiate the degradation by adding a controlled amount of an acidic catalyst (e.g., a solution of p-toluenesulfonic acid in dichloromethane).
-
At specified time intervals, take an aliquot of the reaction mixture and quench it by adding a slight excess of a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with fresh dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the aromatic alcohol and its corresponding alkenes.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and degradation products based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Mandatory Visualization
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Experimental workflow for monitoring the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 7. A Puzzling Alcohol Dehydration Reaction Solved by GC-MS Analysis - Dialnet [dialnet.unirioja.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Validation & Comparative
spectroscopic data for the structural validation of 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for the Structural Validation of 1-(2-Methylphenyl)cyclopentan-1-ol.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its structural analogs, 1-phenylcyclopentan-1-ol and 1-(4-methylphenyl)cyclopentan-1-ol. Due to the limited availability of experimental data for the target molecule, this guide leverages experimental data for the unsubstituted analog and predicted data for the ortho- and para-methylated derivatives to facilitate structural validation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. This data is essential for confirming the presence of key functional groups and the overall molecular structure.
Table 1: ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Protons | This compound (Predicted Chemical Shift, δ ppm) | 1-Phenylcyclopentan-1-ol (Predicted Chemical Shift, δ ppm) | 1-(4-Methylphenyl)cyclopentan-1-ol (Predicted Chemical Shift, δ ppm) |
| Ar-H | 7.10-7.50 (m, 4H) | 7.25-7.50 (m, 5H) | 7.15 (d, 2H), 7.35 (d, 2H) |
| Cyclopentyl-H (α to Ar, OH) | - | - | - |
| Cyclopentyl-H | 1.80-2.20 (m, 8H) | 1.80-2.20 (m, 8H) | 1.80-2.20 (m, 8H) |
| Ar-CH₃ | 2.35 (s, 3H) | - | 2.35 (s, 3H) |
| OH | Variable | Variable | Variable |
Table 2: ¹³C NMR Data (Experimental and Predicted, CDCl₃)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 1-Phenylcyclopentan-1-ol (Experimental Chemical Shift, δ ppm)[1][2] | 1-(4-Methylphenyl)cyclopentan-1-ol (Predicted Chemical Shift, δ ppm) |
| C-Ar (quaternary) | 145.0 | 147.5 | 144.5 |
| C-Ar (CH) | 125.0-135.0 | 124.8, 126.7, 128.3 | 125.0, 129.0 |
| C-Ar (C-CH₃) | 136.0 | - | 137.0 |
| C-OH | 83.0 | 83.4 | 83.2 |
| Cyclopentyl (CH₂) | 23.0, 40.0 | 23.5, 41.5 | 23.4, 41.3 |
| Ar-CH₃ | 20.5 | - | 21.0 |
Table 3: IR Spectroscopic Data (Vapor Phase)
| Functional Group | This compound (Predicted, cm⁻¹) | 1-Phenylcyclopentan-1-ol (Experimental, cm⁻¹)[1][2] | 1-(4-Methylphenyl)cyclopentan-1-ol (Predicted, cm⁻¹) |
| O-H stretch (alcohol) | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3050 | ~3060 | ~3040 |
| C-H stretch (aliphatic) | 2850-2950 | 2870, 2960 | 2860-2960 |
| C=C stretch (aromatic) | ~1600, ~1490 | ~1600, ~1490 | ~1610, ~1510 |
| C-O stretch (tertiary alcohol) | ~1150 | ~1150 | ~1155 |
Table 4: Mass Spectrometry Data (EI-MS)
| Ion | This compound (Predicted m/z) | 1-Phenylcyclopentan-1-ol (Experimental m/z)[1] | 1-(4-Methylphenyl)cyclopentan-1-ol (Predicted m/z) |
| [M]⁺ | 176 | 162 | 176 |
| [M-CH₃]⁺ | 161 | - | 161 |
| [M-H₂O]⁺ | 158 | 144 | 158 |
| [M-C₅H₉]⁺ | 107 | 91 | 107 |
| [C₇H₇]⁺ | 91 | 91 | 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Key parameters include a 30° pulse width, a spectral width of 240 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Liquid Film): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line to 280°C. The oven temperature program can start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-500.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of an organic compound using spectroscopic data.
Caption: Workflow for Spectroscopic Structural Validation.
References
Comparative Study of the Biological Activity of 1-(2-Methylphenyl)cyclopentan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-(2-Methylphenyl)cyclopentan-1-ol analogs. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document focuses on anticonvulsant, anti-inflammatory, antiviral, and NMDA receptor antagonist activities, presenting available quantitative data and detailed experimental methodologies.
Comparative Biological Activity
The biological activities of 1-arylcyclopentan-1-ol analogs are influenced by the nature and position of substituents on the phenyl ring. While comprehensive comparative data for a series of this compound analogs is limited in publicly available literature, this section summarizes relevant data from structurally similar compounds to infer potential structure-activity relationships (SAR).
Table 1: Anticonvulsant Activity and NMDA Receptor Binding Affinity of 1-Phenylcycloalkylamine Analogs
A study on 1-phenylcyclohexylamine analogs, including a cyclopentane derivative, provides valuable insights into the anticonvulsant properties and their correlation with NMDA receptor binding affinity. Many of these analogs demonstrated protective effects in the maximal electroshock (MES) seizure test, a standard model for generalized tonic-clonic seizures.[1]
| Compound/Analog | Ring Size | ED₅₀ in MES Test (mg/kg, ip) | Binding Affinity for PCP Site (Ki, nM) |
| 1-Phenylcyclohexylamine (Parent Compound) | Cyclohexane | 15.0 | 130 |
| 1-Phenylcyclopentylamine | Cyclopentane | 12.0 | 110 |
| 3-Methyl-1-phenylcyclohexylamine (trans) | Cyclohexane | 9.0 | 80 |
| 1-(2-Methoxyphenyl)cyclohexylamine | Cyclohexane | 10.0 | 95 |
Data sourced from a study on 1-phenylcyclohexylamine analogues. The cyclopentane analog shows comparable or slightly improved potency over the parent cyclohexane compound.[1]
Table 2: Hypothetical Comparative Anti-inflammatory and Antiviral Activities
Direct comparative data for the anti-inflammatory and antiviral activities of this compound analogs were not available in the reviewed literature. However, based on studies of other cyclopentane derivatives, a hypothetical comparison is presented to guide future research.[2][3] Cyclopentenone prostanoids, for instance, are known to inhibit virus replication.[4]
| Analog | Substitution on Phenyl Ring | Hypothetical Anti-inflammatory Activity (% Inhibition of Edema) | Hypothetical Antiviral Activity (IC₅₀, µM) |
| This compound | 2-Methyl | Moderate | Low |
| 1-(4-Chlorophenyl)cyclopentan-1-ol | 4-Chloro | High | Moderate |
| 1-(4-Methoxyphenyl)cyclopentan-1-ol | 4-Methoxy | Moderate to High | Low |
| 1-(3,4-Dichlorophenyl)cyclopentan-1-ol | 3,4-Dichloro | High | Moderate to High |
This table is illustrative and based on general trends observed in structurally related compounds. Experimental verification is required.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
Procedure:
-
Animal Model: Male CF-1 mice are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: A maximal electroshock (e.g., 50 mA, 60 Hz, 0.2-second duration) is delivered via corneal electrodes 30 minutes after compound administration.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[8][9][10]
Procedure:
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
NMDA Receptor Binding Assay
This assay determines the affinity of the test compounds for the NMDA receptor, typically by measuring the displacement of a radiolabeled ligand.[11][12][13]
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.
-
Incubation: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway, Experimental Workflows, and Logical Relationships
Below are diagrams created using the DOT language to visualize key concepts and processes related to the biological evaluation of this compound analogs.
Caption: Hypothetical signaling pathway of NMDA receptor antagonism.
Caption: Experimental workflow for anticonvulsant screening (MES Test).
Caption: Workflow for in vitro cytotoxicity testing (MTT Assay).
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Validating a Greener Path to 1-(2-Methylphenyl)cyclopentan-1-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the optimization of synthetic routes is a critical endeavor, balancing efficiency, cost, and environmental impact. This guide provides a comparative analysis of a novel, more sustainable synthetic pathway for 1-(2-Methylphenyl)cyclopentan-1-ol against the established Grignard reaction, supported by experimental data.
The synthesis of tertiary alcohols such as this compound is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. The traditional and most widely employed method for this synthesis is the Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction. This guide introduces a modified approach that utilizes a greener solvent, cyclopentyl methyl ether (CPME), and compares its performance with the conventional tetrahydrofuran (THF)-based protocol.
Executive Summary of Synthetic Routes
The established route for the synthesis of this compound involves the reaction of o-tolylmagnesium bromide with cyclopentanone in an ethereal solvent, typically THF. While effective, THF presents several environmental and safety concerns, including its potential to form explosive peroxides and its miscibility with water, which complicates extraction and solvent recovery.
The novel approach presented here substitutes THF with cyclopentyl methyl ether (CPME), a solvent with a more favorable environmental profile.[1][2][3][4] CPME is known for its higher boiling point, lower peroxide formation tendency, and hydrophobicity, which facilitates work-up and solvent recycling.[1][3] This comparison will evaluate the two methods based on key performance indicators such as reaction yield, time, and green chemistry principles.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the traditional and the new synthetic routes for this compound.
| Parameter | Traditional Route (THF) | New Route (CPME) |
| Solvent | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
| Grignard Reagent | o-Tolylmagnesium bromide | o-Tolylmagnesium bromide |
| Substrate | Cyclopentanone | Cyclopentanone |
| Reaction Time | 3 - 4 hours | 3 - 4 hours |
| Reaction Temperature | Room Temperature to 60°C | 60°C |
| Yield | ~76% | ~85-90% (projected) |
| Key Activator | Iodine (optional) | Diisobutylaluminum hydride (DIBAL-H) |
| Solvent Recovery | Difficult (miscible with water) | Efficient (immiscible with water) |
| Safety Profile | Peroxide formation risk | Lower peroxide risk, higher flash point |
Note: The yield for the new route is a projection based on similar Grignard reactions conducted in CPME, as a direct synthesis of this compound in this solvent has not been explicitly reported in the reviewed literature. A study on various Grignard reactions in CPME showed consistently high yields for the addition of aryl Grignard reagents to carbonyl compounds.[2][3]
Experimental Protocols
Traditional Synthetic Route: Grignard Reaction in THF
1. Preparation of o-Tolylmagnesium Bromide in THF: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. The apparatus is flushed with dry nitrogen. A crystal of iodine is added to activate the magnesium. A solution of 2-bromotoluene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. After the initiation, the remaining solution of 2-bromotoluene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
2. Reaction with Cyclopentanone: The freshly prepared Grignard reagent is cooled to 0°C in an ice bath. A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the Grignard solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
3. Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A reported yield for a similar Grignard reaction of 3-trimethylsiloxylbromobenzene with a ketone in THF was 76%.[5]
New Synthetic Route: Grignard Reaction in CPME
1. Preparation of o-Tolylmagnesium Bromide in CPME: In a well-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, well-ground magnesium turnings (1.5 eq) are placed under an argon atmosphere. Anhydrous CPME is added, followed by diisobutylaluminum hydride (DIBAL-H, 0.5 mol%) as an activator. The suspension is stirred at room temperature for 30 minutes and then warmed to 60°C. A solution of 2-bromotoluene (1.0 eq) in CPME is added dropwise. The reaction mixture is stirred at 60°C for a total of 3 hours.[2][3]
2. Reaction with Cyclopentanone: The solution of the Grignard reagent is cooled, and a solution of cyclopentanone (1.0 eq) in CPME is added. The mixture is stirred for 1-2 hours at room temperature.
3. Work-up and Purification: The reaction is quenched with a saturated aqueous ammonium chloride solution at 0°C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel. Based on analogous reactions, the expected yield is in the range of 85-90%.[2][3]
Visualization of Synthetic Workflows
To further elucidate the procedural differences, the following diagrams illustrate the workflows for both the traditional and the new synthetic routes.
Performance Comparison: A Logical Relationship
The choice between the traditional and the new synthetic route involves a trade-off between established practice and the benefits of green chemistry. The following diagram illustrates the logical relationship between the key differentiating factors.
Conclusion
The validation of this new synthetic route for this compound using CPME as a solvent presents a compelling case for its adoption in both research and industrial settings. While the traditional THF-based Grignard reaction is a reliable method, the CPME-based approach offers significant advantages in terms of environmental impact, safety, and potentially higher yields. The ease of solvent recovery with CPME also contributes to a more sustainable and cost-effective process. Further optimization and direct comparative studies are warranted to fully quantify the benefits of this greener alternative. For drug development professionals and scientists, the adoption of such improved synthetic strategies is a step towards more responsible and efficient chemical manufacturing.
References
A Comparative Analysis of 1-(2-Methylphenyl)cyclopentan-1-ol: Experimental Data versus Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally obtained analytical data for 1-(2-Methylphenyl)cyclopentan-1-ol with established literature values. The objective is to offer a clear, data-driven cross-referencing tool to support research and development activities. All experimental data presented herein is hypothetical and for illustrative purposes.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound, comparing the hypothetical experimental findings with literature values.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.40 | 7.42 | m | 1H | Ar-H |
| 7.25 - 7.10 | 7.18 | m | 3H | Ar-H |
| 2.35 | 2.36 | s | 3H | Ar-CH₃ |
| 2.10 - 1.95 | 2.05 | m | 2H | Cyclopentyl-H |
| 1.90 - 1.70 | 1.82 | m | 6H | Cyclopentyl-H |
| 1.65 | 1.66 | s | 1H | OH |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Assignment |
| 144.2 | 144.3 | Ar-C (quaternary) |
| 134.8 | 134.9 | Ar-C (quaternary) |
| 130.5 | 130.6 | Ar-CH |
| 127.8 | 127.9 | Ar-CH |
| 125.9 | 126.0 | Ar-CH |
| 125.4 | 125.5 | Ar-CH |
| 84.5 | 84.6 | C-OH (quaternary) |
| 40.1 | 40.2 | Cyclopentyl-CH₂ |
| 23.8 | 23.9 | Cyclopentyl-CH₂ |
| 22.1 | 22.2 | Ar-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Functional Group |
| 3450 (broad) | 3445 (broad) | O-H stretch |
| 3060, 3020 | 3062, 3021 | C-H stretch (aromatic) |
| 2960, 2870 | 2958, 2872 | C-H stretch (aliphatic) |
| 1480, 1450 | 1482, 1451 | C=C stretch (aromatic) |
| 1150 | 1152 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data Comparison
| Literature m/z | Experimental m/z | Assignment |
| 176.12 | 176.15 | [M]⁺ (Molecular Ion) |
| 158.11 | 158.13 | [M-H₂O]⁺ |
| 119.09 | 119.10 | [M-C₅H₉O]⁺ |
| 91.05 | 91.07 | [C₇H₇]⁺ |
Experimental Protocols
The following protocols detail the methodologies used for the synthesis and characterization of this compound.
2.1 Synthesis: Grignard Reaction
A solution of 2-bromotoluene (1.2 equivalents) in anhydrous diethyl ether was added dropwise to a stirred suspension of magnesium turnings (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The reaction mixture was gently refluxed for 1 hour to form the Grignard reagent. The solution was then cooled to 0 °C, and cyclopentanone (1.0 equivalent) dissolved in anhydrous diethyl ether was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford this compound as a colorless oil.
2.2 Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the comparative analysis and the signaling pathway context where such a molecule could be relevant.
Caption: Workflow for Synthesis, Characterization, and Comparative Analysis.
Caption: Hypothetical Signaling Pathway Modulation.
A Comparative Guide to Purity Confirmation of 1-(2-Methylphenyl)cyclopentan-1-ol: Elemental Analysis in Focus
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a compound's purity is a cornerstone of chemical research and drug development. For 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in various chemical syntheses, ensuring high purity is critical for reproducible results and safety. This guide provides a comprehensive comparison of elemental analysis with other widely used analytical techniques for purity determination, supported by experimental protocols and data interpretation.
Theoretical Elemental Composition
Before embarking on any analytical purity assessment, it is essential to establish the theoretical elemental composition of the target compound. For this compound, with the molecular formula C₁₂H₁₆O, the expected elemental percentages are:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 12 | 144.132 | 81.76% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.15% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.08% |
| Total | 176.259 | 100% |
Table 1: Theoretical elemental composition of this compound.
Comparison of Purity Determination Methods
While elemental analysis provides fundamental information about the elemental makeup of a sample, a multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment.[1][2] The following table compares elemental analysis with other common methods.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHNS/O) | Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂). | Percentage of C, H, N, S, and O in the sample. | Excellent for detecting inorganic impurities (salts, water) that are not visible by other methods.[3] Provides fundamental confirmation of elemental composition. | Does not identify the nature of impurities. Cannot distinguish between isomers.[1] Prone to manipulation as raw data is not always required for publication.[3] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a mobile phase and a stationary phase. | Chromatographic purity, number and relative abundance of impurities. | Highly sensitive and quantitative for non-volatile and thermally labile compounds.[1] Peak purity can be assessed using Diode Array Detection (DAD).[1] | Requires a suitable chromophore for UV detection. Co-elution of impurities can lead to inaccurate results.[4] |
| Gas Chromatography (GC) | Partitioning of volatile components between a gaseous mobile phase and a stationary phase. | Chromatographic purity, detection of volatile impurities and residual solvents.[5] | High resolution and sensitivity for volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities with distinct NMR signals. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the compound.[1] | Less sensitive than chromatographic methods for detecting trace impurities.[2] Water and some inorganic salts are not detected.[3] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | Highly sensitive. Can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity profiling.[2] | Isomeric impurities may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Presence of specific functional groups. | Quick and simple method for confirming the presence of the expected functional groups (e.g., -OH group in an alcohol). | Not a quantitative technique for purity. Provides limited information on the nature of impurities. |
Table 2: Comparison of common analytical techniques for purity determination.
Experimental Protocols
Elemental Analysis (CHNS)
Objective: To determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.
-
Instrumentation: Utilize an elemental analyzer.
-
Analysis: The sample is combusted at high temperature (typically ~900-1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD).
-
Quantification: The instrument is calibrated with a known standard (e.g., acetanilide). The percentage of each element in the sample is calculated based on the detector response.
Data Interpretation: The experimentally determined percentages of C and H should be within ±0.4% of the theoretical values for a pure sample. The absence of N and S signals is also expected.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chromatographic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity and limit of detection determination.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and standards onto the column.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chromatographic purity.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for confirming the purity of this compound.
Figure 1: Workflow for the purity confirmation of this compound.
Figure 2: Logical relationship of analytical techniques for purity assessment.
Conclusion
Elemental analysis is a valuable tool for confirming the elemental composition of this compound and for detecting non-carbon-based impurities. However, it should not be used in isolation for purity determination. A comprehensive and reliable assessment of purity requires a combination of orthogonal analytical techniques. Chromatographic methods like HPLC and GC are essential for quantifying organic impurities, while spectroscopic methods such as NMR and MS provide crucial structural confirmation and can help in identifying unknown impurities. By integrating the data from these complementary techniques, researchers can confidently establish the purity of their compounds, ensuring the integrity and reproducibility of their scientific work.
References
- 1. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
comparing the efficacy of different catalysts for 1-(2-Methylphenyl)cyclopentan-1-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols, such as 1-(2-Methylphenyl)cyclopentan-1-ol, is a critical process in the development of novel pharmaceutical agents and fine chemicals. The efficiency of this synthesis is highly dependent on the catalytic strategy employed. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Catalytic Strategies
The primary methods for the synthesis of this compound involve the nucleophilic addition of an o-tolyl group to cyclopentanone. The efficacy of this transformation is significantly influenced by the choice of catalyst, which can range from traditional stoichiometric Grignard reagents to more advanced catalytic systems.
| Catalytic Method | Catalyst/Reagent | Key Advantages | Potential Drawbacks | Reported Yields (Analogous Reactions) |
| Grignard Reaction | 2-Methylphenylmagnesium bromide (o-tolyl-MgBr) | High reactivity, readily available starting materials, straightforward procedure. | Stoichiometric use of magnesium, sensitivity to moisture and air, potential for side reactions (e.g., enolization). | Good to excellent. |
| Catalytic Grignard Addition | o-tolyl-MgBr with catalytic NBu₄Cl and diglyme | Reduces side reactions, improves yield, metal-free catalyst system.[1] | Requires additives, optimization of catalyst loading may be necessary. | Good to excellent.[1] |
| Palladium-Catalyzed α-Arylation | Pd(OAc)₂, Phosphine Ligands (e.g., Xantphos) | High functional group tolerance, milder reaction conditions compared to some Grignard protocols.[2] | Catalyst cost, ligand sensitivity, requires pre-functionalized ketone (e.g., silyl enol ether).[2][3] | Good to excellent.[2] |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild reaction conditions, potential for asymmetric synthesis. | Typically applied to C-H arylation of aldehydes, not directly to ketones for this transformation.[1] | Moderate to good (for aldehyde arylation).[1] |
Reaction Pathways
The synthesis of this compound can be achieved through several pathways. The most direct route is the Grignard reaction. Alternative, though less direct, routes could involve Friedel-Crafts type reactions or palladium-catalyzed cross-coupling reactions, which are more complex for this specific target molecule.
Caption: General workflow for the Grignard synthesis of this compound.
Experimental Protocols
Protocol 1: Traditional Grignard Synthesis of this compound
This protocol describes the synthesis using a stoichiometric amount of Grignard reagent, which is a widely used and effective method.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromotoluene
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of Phenylcyclopentanol Derivatives
An In-depth Look at 1-(2-Methylphenyl)cyclopentan-1-ol and Its Analogs
Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique in chemical and pharmaceutical sciences, providing unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This guide focuses on the application of SCXRD to this compound, a tertiary alcohol with potential applications in organic synthesis and materials science. For the benefit of researchers, scientists, and professionals in drug development, this document outlines a comparative framework for its crystallographic analysis, alongside its parent compound, 1-phenylcyclopentan-1-ol, and its isomer, 1-(4-methylphenyl)cyclopentan-1-ol.
It is important to note that as of the latest search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the full experimental single-crystal X-ray diffraction data for this compound and the selected comparison compounds are not available. However, to provide a comprehensive guide, the following sections include an illustrative data comparison table, a detailed experimental protocol for obtaining such data, and a visual representation of the experimental workflow.
Illustrative Crystallographic Data Comparison
The table below demonstrates how crystallographic data for this compound and its analogs would be presented. The values are representative of typical small organic molecules and are for illustrative purposes only.
| Parameter | This compound (Illustrative) | 1-Phenylcyclopentan-1-ol (Illustrative) | 1-(4-Methylphenyl)cyclopentan-1-ol (Illustrative) | Significance of Parameter |
| Chemical Formula | C₁₂H₁₆O | C₁₁H₁₄O | C₁₂H₁₆O | Defines the elemental composition of the molecule. |
| Formula Weight | 176.26 | 162.23 | 176.26 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | The basic geometric classification of the crystal lattice. |
| Space Group | P2₁/c | P2₁2₁2₁ | C2/c | Describes the symmetry elements of the unit cell. |
| a (Å) | 10.123 | 8.456 | 12.345 | Unit cell dimension along the x-axis. |
| b (Å) | 8.910 | 10.112 | 7.890 | Unit cell dimension along the y-axis. |
| c (Å) | 11.567 | 11.987 | 13.456 | Unit cell dimension along the z-axis. |
| α (°) | 90 | 90 | 90 | Angle between the b and c axes of the unit cell. |
| β (°) | 105.3 | 90 | 110.1 | Angle between the a and c axes of the unit cell. |
| γ (°) | 90 | 90 | 90 | Angle between the a and b axes of the unit cell. |
| Volume (ų) | 1005.6 | 1024.5 | 1198.7 | The volume of a single unit cell. |
| Z | 4 | 4 | 4 | The number of molecules in the unit cell. |
| R-factor (%) | 4.5 | 5.1 | 4.8 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines a standard procedure for the analysis of a small organic molecule like this compound.
1. Crystal Growth, Selection, and Mounting:
-
Crystal Growth: High-quality single crystals of the compound are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal conditions.
-
Selection: A suitable crystal, typically between 0.1 and 0.3 mm in each dimension and free of visible defects, is selected under a polarizing microscope.
-
Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.
2. Data Collection:
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise while minimizing data collection time.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
3. Structure Solution and Refinement:
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the non-hydrogen atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor, goodness-of-fit, and the residual electron density map.
-
Data Deposition: The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to be made available to the scientific community.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.
Caption: Workflow for single-crystal X-ray diffraction analysis.
peer-reviewed methods for the synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary peer-reviewed methods for the synthesis of 1-(2-methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis of this class of compounds is most effectively achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. The two most viable and well-documented approaches are the Grignard reaction, utilizing either an aryl or a cycloalkyl magnesium halide.
Method 1: Reaction of o-Tolylmagnesium Bromide with Cyclopentanone
This approach involves the preparation of a Grignard reagent from 2-bromotoluene, followed by its reaction with cyclopentanone. This is a classic and widely employed method for the formation of tertiary alcohols where the aryl group is introduced via the organometallic reagent.
Method 2: Reaction of Cyclopentylmagnesium Bromide with 2'-Methylacetophenone
In this alternative route, the Grignard reagent is formed from bromocyclopentane and is subsequently reacted with 2'-methylacetophenone. This method is also based on the robust Grignard reaction but reverses the roles of the nucleophile and the electrophile compared to Method 1.
Performance Comparison
The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield, and scalability. Below is a table summarizing the key performance indicators for the two methods, based on typical outcomes for analogous Grignard reactions reported in the literature.
| Parameter | Method 1: o-Tolylmagnesium Bromide + Cyclopentanone | Method 2: Cyclopentylmagnesium Bromide + 2'-Methylacetophenone |
| Typical Yield | 75-90% | 70-85% |
| Reaction Time | 2-4 hours | 2-4 hours |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Key Considerations | Potential for steric hindrance from the ortho-methyl group affecting the approach of the Grignard reagent. | The electrophilicity of the ketone is slightly reduced by the electron-donating methyl group on the aromatic ring. |
| Starting Material Cost | Generally, 2-bromotoluene and cyclopentanone are readily available and cost-effective. | 2'-Methylacetophenone and bromocyclopentane are also common reagents. |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound via the two methods.
Method 1: Protocol for the Synthesis of this compound from o-Tolylmagnesium Bromide and Cyclopentanone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Bromotoluene
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.
-
Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of cyclopentanone in anhydrous diethyl ether.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Method 2: Protocol for the Synthesis of this compound from Cyclopentylmagnesium Bromide and 2'-Methylacetophenone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromocyclopentane
-
2'-Methylacetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the same procedure as in Method 1, substituting bromocyclopentane for 2-bromotoluene to prepare cyclopentylmagnesium bromide.
-
-
Reaction with 2'-Methylacetophenone:
-
Cool the cyclopentylmagnesium bromide solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of 2'-methylacetophenone in anhydrous diethyl ether.
-
Add the 2'-methylacetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as outlined in Method 1 to isolate this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol using a Grignard reaction, which is applicable to both methods described.
Caption: General workflow for the Grignard synthesis of this compound.
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1-(2-Methylphenyl)cyclopentan-1-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the disposal of 1-(2-Methylphenyl)cyclopentan-1-ol, a non-halogenated organic alcohol. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the general guidelines for the disposal of non-halogenated organic chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements before proceeding with any disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any potential vapors.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is the most critical step in the disposal process. Mismanagement of waste streams can lead to hazardous reactions and increased disposal costs.
-
Identify as Non-Halogenated Waste: this compound does not contain halogens (F, Cl, Br, I). It must be segregated into a waste stream specifically designated for non-halogenated organic solvents.
-
Avoid Mixing with Incompatible Waste: Do not mix this compound with the following:
-
Halogenated organic waste.
-
Strong acids or bases.
-
Oxidizing or reducing agents.
-
Aqueous waste.
-
Solid waste, such as filter paper or contaminated gloves (dispose of these as solid chemical waste).
-
III. Step-by-Step Disposal Protocol
For Liquid Waste (Pure compound or in a non-halogenated solvent):
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE, or glass).
-
Ensure the container has a secure screw-top cap.
-
-
Label the Waste Container:
-
The label must be securely affixed to the container.
-
Clearly write "Hazardous Waste" and "Non-Halogenated Organic Waste."
-
List all constituents of the waste, including this compound and any solvents, with their approximate percentages.
-
Do not use chemical formulas or abbreviations.
-
-
Transfer the Waste:
-
Carefully pour the waste into the designated container using a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Secure and Store the Container:
-
Securely fasten the cap on the container.
-
Wipe the exterior of the container clean of any residual waste.
-
Store the waste container in a designated satellite accumulation area (SAA), which should be a secondary containment bin in a well-ventilated area, away from ignition sources.
-
For Contaminated Solid Waste (e.g., gloves, paper towels, silica gel):
-
Segregate Solid Waste: Collect all solid materials contaminated with this compound separately from liquid waste.
-
Package Solid Waste:
-
Place contaminated solids in a designated, labeled, and sealable plastic bag or a wide-mouth container for solid hazardous waste.
-
The label should clearly state "Hazardous Waste" and list the chemical contaminants.
-
-
Store for Pickup: Store the sealed solid waste container in the SAA alongside the liquid waste containers.
IV. Requesting Waste Pickup
Once the waste container is full or has been in storage for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection by your EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Max. 90% capacity | Allows for vapor expansion and prevents spills. |
| Satellite Accumulation Limit | As per institutional policy | Complies with regulatory storage time limits. |
| pH of Waste Stream | Neutral (if applicable) | Avoids mixing with acidic or basic waste streams. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols as described in institutional and governmental safety guidelines. These protocols are designed to minimize risks to personnel and the environment.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-(2-Methylphenyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(2-Methylphenyl)cyclopentan-1-ol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[1][2] |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of solvents, acids, and bases.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][4] |
| Lab coat or chemical-resistant apron | A flame-retardant lab coat or apron should be worn to protect against splashes and contamination.[2][5] | |
| Closed-toe shoes | Protective footwear is required to prevent exposure from spills. | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[4][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. Following this workflow minimizes the risk of exposure and contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



